Product packaging for 3-Ethoxy-2-fluorophenylboronic acid(Cat. No.:CAS No. 855230-61-4)

3-Ethoxy-2-fluorophenylboronic acid

Cat. No.: B1591708
CAS No.: 855230-61-4
M. Wt: 183.97 g/mol
InChI Key: DCUXBPVUKGENEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethoxy-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BFO3 B1591708 3-Ethoxy-2-fluorophenylboronic acid CAS No. 855230-61-4

Properties

IUPAC Name

(3-ethoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXBPVUKGENEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584539
Record name (3-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855230-61-4
Record name 3-Ethoxy-2-fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855230-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorophenylboronic acid is a substituted arylboronic acid that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the presence of both an ethoxy and a fluorine substituent on the phenyl ring, make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering insights into its handling, stability, and application in synthetic protocols. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development.

Chemical Identity and Core Physical Properties

The fundamental identification and key physical constants of this compound are summarized below. These properties are crucial for reaction setup, purification, and storage.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
Synonyms 3-Ethoxy-2-fluorobenzeneboronic acid[1][2][3]
CAS Number 855230-61-4[1][2][4]
Molecular Formula C₈H₁₀BFO₃[1][2][4]
Molecular Weight 183.97 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 78-83 °C (lit.)[2][4]
Boiling Point (Predicted) 335.9 ± 52.0 °C at 760 mmHg[2]
Density (Predicted) 1.22 ± 0.1 g/cm³[2]
pKa (Predicted) 7.94 ± 0.58[2]

Structural Characteristics and the Boroxine Equilibrium

The structure of this compound features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with an ethoxy group at the 3-position and a fluorine atom at the 2-position.

A critical aspect of boronic acid chemistry is the equilibrium between the monomeric boronic acid and its cyclic anhydride trimer, known as a boroxine.[5][6] This dehydration is a reversible process that can be influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can affect the solubility, reactivity, and analytical characterization of the compound.[5][6] It is often observed that commercial samples of boronic acids contain varying amounts of their corresponding boroxines.[3]

Caption: Equilibrium between this compound and its corresponding boroxine.

Solubility Profile

Generally, phenylboronic acids exhibit good solubility in polar organic solvents and are less soluble in nonpolar hydrocarbons.[2]

Qualitative Solubility of Phenylboronic Acids:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), Ketones (e.g., acetone)[2][4]

  • Moderate Solubility: Chloroform[2][4]

  • Low Solubility: Aliphatic hydrocarbons (e.g., hexanes, methylcyclohexane)[2]

  • Variable Solubility in Water: The solubility of arylboronic acids in water can be limited and is influenced by substituents on the aromatic ring.[7][8]

Experimental Protocol for Determining Solubility

A straightforward method to determine the qualitative and semi-quantitative solubility of this compound in various solvents is as follows:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.1 mL) to the vial.

  • Observation: Vigorously agitate the mixture at a constant temperature (e.g., room temperature). Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL), agitating after each addition, until complete dissolution is observed or a practical volume limit is reached.

  • Quantification: The solubility can be expressed as mg/mL or mol/L. For more precise measurements, a gravimetric or spectroscopic analysis of a saturated solution can be performed.[1][3][9]

Caption: Workflow for the experimental determination of solubility.

Stability and Handling

Arylboronic acids are generally considered to be relatively stable compounds that can be handled in air.[10] However, they can be sensitive to certain conditions, and proper storage and handling are essential to maintain their integrity.

  • Air and Moisture Stability: While many boronic acids are air-stable for extended periods, some, particularly certain heterocyclic and vinyl boronic acids, can be prone to decomposition via protodeboronation, oxidation, or polymerization upon prolonged exposure to air and moisture.[10][11] It is good practice to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize degradation.[2]

  • Thermal Stability: The thermal stability of boronic acids can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12] TGA can reveal the temperature at which the compound begins to decompose, while DSC can indicate the melting point and any phase transitions.[13] The dehydration to form boroxines is a common thermal process for boronic acids.[12]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve will show mass loss as a function of temperature, indicating decomposition or volatilization events.[14][15][16]

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample and reference at a controlled linear rate (e.g., 10 °C/min) through the expected temperature range of interest.

  • Data Acquisition: Measure the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, crystallization, or decomposition.[13][17][18]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the acidic protons of the boronic acid group, which may be broad and exchangeable with deuterium in deuterated solvents.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.

    • ¹¹B NMR: The boron NMR spectrum provides information about the coordination state of the boron atom.

    • Note on NMR of Boronic Acids: The presence of boroxine trimers in solution can sometimes lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol can help to break up these oligomers and simplify the spectrum.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and B-O and C-O bond vibrations.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Classification: Based on data for similar compounds, this compound should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation.[20] It may also cause respiratory irritation.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21] If there is a risk of generating dust, respiratory protection may be necessary.[21]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2] Storage under an inert atmosphere is recommended for long-term stability.[2]

Conclusion

This compound is a valuable synthetic building block with a unique set of physical and chemical properties. A comprehensive understanding of its identity, solubility, stability, and spectroscopic characteristics, as outlined in this guide, is essential for its successful and safe application in research and development. The propensity of boronic acids to exist in equilibrium with their boroxine anhydrides is a key consideration that influences their behavior. By following the described protocols for handling, storage, and characterization, researchers can effectively harness the synthetic potential of this versatile reagent.

References

3-Ethoxy-2-fluorophenylboronic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-2-fluorophenylboronic Acid: A Versatile Reagent in Modern Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in contemporary drug discovery and materials science. We will move beyond a simple recitation of facts to provide a deeper understanding of its properties, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Compound Identification and Core Properties

This compound is an arylboronic acid distinguished by a unique substitution pattern on the phenyl ring. This specific arrangement of ethoxy and fluoro groups imparts valuable characteristics for synthetic applications.

CAS Number: 855230-61-4[1][2] Synonyms: 3-Ethoxy-2-fluorobenzeneboronic acid[1]

The fundamental physicochemical properties of this reagent are summarized below. Understanding these parameters is the first step in successful experimental design, influencing choices regarding solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 78-83 °C[1]
Purity Typically ≥98% (Assay by titration)[1]
SMILES CCOc1cccc(B(O)O)c1F
InChI Key DCUXBPVUKGENEJ-UHFFFAOYSA-N

The Structural Rationale: A Tale of Two Substituents

The utility of this compound is not accidental; it is a direct consequence of its molecular architecture. The fluorine and ethoxy groups, positioned ortho and meta to the boronic acid respectively, exert significant electronic and steric effects that modulate the reactivity of the molecule.

structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 F F C2->F C4 C C3->C4 O O C3->O C5 C C4->C5 C6 C C5->C6 C6->C1 Et CH₂CH₃ O->Et

Caption: Chemical structure of this compound.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's reactivity, primarily enabling its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]

  • The Fluorine Atom (-F): Positioned ortho to the boronic acid, the fluorine atom is a powerful electron-withdrawing group. Its presence can significantly influence the electronic properties of resulting coupled products, a desirable trait in designing advanced materials and pharmacologically active compounds.[3] This ortho-fluoro substitution can also impact the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • The Ethoxy Group (-OCH₂CH₃): As an electron-donating group, the meta-positioned ethoxy group electronically counterbalances the fluorine atom, further tuning the reactivity of the aromatic ring. This substitution provides an additional vector for modifying solubility and intermolecular interactions in the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The preeminent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling.[1] This reaction facilitates the formation of a C(sp²)–C(sp²) bond, linking the 3-ethoxy-2-fluorophenyl motif to another aryl or vinyl group. This capability is crucial in drug development and materials science for constructing complex biaryl structures.[1][4]

Mechanistic Considerations and Protocol Design

A successful Suzuki-Miyaura coupling is a self-validating system where the choice of each component is deliberate and synergistic.

workflow start Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) degas Inert Atmosphere Purge (Degas with N₂ or Ar) start->degas 1. Combine heat Heat to Reaction Temp (e.g., 80-100 °C) degas->heat 2. Create Inert Environment monitor Monitor Progress (TLC, LC-MS) heat->monitor 3. Initiate Reaction monitor->heat Continue if incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Proceed upon completion purify Purification (Column Chromatography) workup->purify 4. Isolate Crude Product end Isolated Product purify->end 5. Obtain Pure Compound

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Experimental Protocol

The following protocol describes a representative coupling between this compound and a generic aryl bromide (e.g., 4-bromoanisole).

Objective: To synthesize 4'-methoxy-3-ethoxy-2-fluoro-1,1'-biphenyl.

Materials:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.

    • Causality: Using a flame-dried flask under an inert atmosphere is critical. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5 mL per 1 mmol of aryl bromide).

    • Causality: The mixed solvent system is key. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.[4]

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon).

    • Causality: This step is a robust method to remove dissolved oxygen from the reaction mixture, ensuring the longevity and efficacy of the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Causality: This extraction procedure moves the desired organic product from the polar reaction mixture into a non-polar organic solvent, leaving behind the inorganic base and salts.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous MgSO₄ is a drying agent that scavenges any remaining dissolved water, which is crucial before solvent removal.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Plausible Synthetic Route

While numerous proprietary methods exist, a common academic approach to synthesizing substituted phenylboronic acids involves ortho-lithiation followed by borylation.[5]

synthesis start 1-Ethoxy-2-fluorobenzene intermediate Lithiated Intermediate start->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product 2. B(OMe)₃ 3. Acidic Workup (HCl)

Caption: A plausible synthetic pathway to the target compound.

This route leverages the directing effect of the fluorine atom to achieve lithiation at the C3 position. The resulting organolithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of trimethyl borate.[6] A final acidic workup hydrolyzes the borate ester to the desired boronic acid.[5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. The following guidelines are based on standard safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust.[7] Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1] Boronic acids can be susceptible to dehydration to form boroxine anhydrides, so proper storage is important for maintaining purity.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a catalog chemical; it is a precisely engineered tool for modern synthetic chemists. Its value is derived from a well-defined structure that allows for predictable reactivity in powerful C-C bond-forming reactions. For researchers in drug development and materials science, this reagent offers a reliable and versatile method for introducing the 3-ethoxy-2-fluorophenyl moiety, enabling the systematic exploration of chemical space and the creation of novel, high-value molecules.

References

Strategic Synthesis and High-Purity Isolation of 3-Ethoxy-2-fluorophenylboronic Acid: A Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 3-Ethoxy-2-fluorophenylboronic Acid

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the construction of complex biaryl scaffolds are paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound (CAS 855230-61-4) has emerged as a critical building block, valued for its utility in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern—an activating ethoxy group and a modulating fluorine atom ortho to the boronic acid moiety—provides chemists with a powerful tool for introducing sterically demanding and electronically tuned fragments into target molecules. This guide provides a comprehensive overview of a robust synthetic route and a rigorous purification strategy for this key intermediate, grounded in established chemical principles and field-proven techniques.

The primary application of this reagent lies in palladium-catalyzed cross-coupling, a foundational method for carbon-carbon bond formation.[3] The presence of the ortho-fluorine atom can significantly influence the dihedral angle of the resulting biaryl system, a critical factor in controlling protein-ligand interactions. Furthermore, fluorination is a well-established strategy for enhancing metabolic stability and binding affinity.[2] Given its importance, access to a reliable supply of high-purity this compound is essential for research programs in oncology, immunology, and beyond.

Part 1: The Synthetic Pathway—Harnessing Directed Ortho-Metalation

The most direct and efficient route to this compound relies on a directed ortho-metalation (DoM) strategy. This approach leverages the coordinating ability of the ethoxy group to direct a strong organolithium base to deprotonate the adjacent C3 position of the aromatic ring, followed by electrophilic trapping with a borate ester. This method is superior to a Grignard-based approach due to the higher regioselectivity afforded by the directing group.

The overall transformation is depicted below:

Synthesis_Workflow SM 1-Ethoxy-2-fluorobenzene (Starting Material) Int Lithiate Intermediate SM->Int 1. n-BuLi, THF 2. -78 °C Directed Ortho-Metalation BE Boronate Ester Complex Int->BE 3. B(OiPr)₃ (Triisopropyl borate) Borylation CP Crude Product BE->CP 4. Aqueous HCl (Hydrolysis) Acidic Work-up PP Purified this compound CP->PP Acid-Base Extraction & Recrystallization Purification Purification_Logic cluster_0 Primary Purification cluster_1 Secondary Purification Crude Crude Product in Organic Solvent (e.g., Ether) Base Add Aqueous Base (e.g., 1M NaOH) Crude->Base Salt Aqueous Sodium Boronate Salt (Product) Base->Salt Phase Separation Organic_Imp Organic Layer (Neutral Impurities) Base->Organic_Imp Phase Separation Acid Re-acidify Aqueous Layer (e.g., 2M HCl) Salt->Acid Precipitate Precipitated Pure Boronic Acid Acid->Precipitate Recryst Recrystallization (e.g., Toluene/Hexanes) Precipitate->Recryst Final Final High-Purity Product (>98%) Recryst->Final

References

Spectroscopic Blueprint of a Key Building Block: A Technical Guide to 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Ethoxy-2-fluorophenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, this compound has emerged as a pivotal structural motif. Its utility is prominently highlighted in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. For instance, its application in the development of selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors underscores its value in constructing complex molecular architectures with precise pharmacological profiles[1][2][3]. The strategic placement of the ethoxy, fluoro, and boronic acid functionalities provides a unique combination of steric and electronic properties, enabling potent and selective interactions with biological targets. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis and analysis.

PropertyValueSource
CAS Number 855230-61-4Chem-Impex
Molecular Formula C₈H₁₀BFO₃Chem-Impex
Molecular Weight 183.97 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Melting Point 83 °C (lit.)Chem-Impex

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential to fully characterize the molecule and confirm its identity and purity. The following sections detail the expected spectral features and the rationale behind them.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note: Boronic acids can form trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can help to break up these oligomers and provide sharper signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ¹¹B).

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (≥400 MHz) transfer->spectrometer tune Tune & Match Probe spectrometer->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C acquire_F Acquire ¹⁹F Spectrum acquire_C->acquire_F acquire_B Acquire ¹¹B Spectrum acquire_F->acquire_B process Process Spectra acquire_B->process interpret Interpret Data process->interpret structure Confirm Structure interpret->structure

Caption: A streamlined workflow for the NMR analysis of this compound.

¹H NMR Spectral Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from coupling to each other and to the ¹⁹F nucleus.

  • Ethoxy Protons (5H):

    • Methylene Protons (-OCH₂-): A quartet around δ 4.0-4.2 ppm, resulting from coupling to the adjacent methyl protons.

    • Methyl Protons (-CH₃): A triplet around δ 1.3-1.5 ppm, resulting from coupling to the adjacent methylene protons.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent. Its intensity may not be integral to two protons.

¹³C NMR Spectral Interpretation

The carbon NMR spectrum will show distinct signals for each carbon environment.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-170 ppm). The carbon directly attached to the fluorine will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will also show smaller couplings to fluorine. The carbon attached to the boronic acid group will have a characteristic chemical shift.

  • Ethoxy Carbons (2C):

    • Methylene Carbon (-OCH₂-): A signal around δ 60-70 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 14-16 ppm.

¹⁹F NMR Spectral Interpretation

The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.

  • A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift will be indicative of the electronic environment. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

¹¹B NMR Spectral Interpretation

The boron NMR spectrum provides direct information about the boron center.

  • For a tricoordinate boronic acid, a single, relatively broad signal is expected in the range of δ 25-35 ppm. The chemical shift can be sensitive to solvent and concentration due to equilibria with the boroxine form.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique:

    • Electrospray ionization (ESI) is a common and effective technique for analyzing boronic acids. It is a soft ionization method that typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive or negative ion mode.

    • For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Suitable Solvent ionization Electrospray Ionization (ESI) dissolve->ionization analysis High-Resolution Mass Analysis ionization->analysis mw_confirm Confirm Molecular Weight analysis->mw_confirm composition Determine Elemental Composition mw_confirm->composition

Caption: A standard workflow for the mass spectrometric analysis of this compound.

Expected Mass Spectrum
  • Molecular Ion: The exact mass of C₈H₁₀BFO₃ is 184.0707. In high-resolution ESI-MS, the observed mass of the protonated molecule ([M+H]⁺) should be very close to 185.0785. The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable.

  • Fragmentation: Common fragmentation pathways for phenylboronic acids can involve the loss of water and other neutral fragments from the boronic acid moiety and the substituents.

Conclusion: A Well-Characterized Reagent for Advanced Synthesis

The comprehensive NMR and mass spectrometry data presented in this guide provide a robust analytical framework for the characterization of this compound. By understanding its distinct spectroscopic signature, researchers can confidently employ this valuable building block in the synthesis of novel compounds for drug discovery and materials science, ensuring the integrity and purity of their synthetic intermediates and final products.

References

Solubility and stability of 3-Ethoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxy-2-fluorophenylboronic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No. 855230-61-4), a critical building block in modern organic synthesis and drug discovery.[1] Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. We will explore the physicochemical properties that govern the compound's behavior in various solvent systems, delineate its primary degradation pathways, and provide robust protocols for its handling, storage, and analytical assessment. By explaining the causality behind its properties and the logic of the associated experimental workflows, this guide aims to empower scientists to utilize this versatile reagent with maximum efficiency and confidence.

Introduction: A Profile of this compound

This compound is a disubstituted arylboronic acid that has gained prominence as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient source for introducing the 3-ethoxy-2-fluorophenyl moiety.[1] The strategic placement of the ortho-fluoro and meta-ethoxy substituents significantly modulates the electronic properties and reactivity of the boronic acid, making it a valuable tool for fine-tuning molecular architectures in drug development programs, particularly in oncology and targeted therapies.[1][2]

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 855230-61-4[1]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 78-83 °C (lit.)[1]
Synonyms 3-Ethoxy-2-fluorobenzeneboronic acid

Solubility Profile: A Guide for Formulation and Reaction Setup

The solubility of a boronic acid is a critical parameter that dictates its utility in both reaction chemistry and purification processes. While boronic acids are generally more soluble in polar organic solvents than in nonpolar hydrocarbons, the specific substitution pattern on the phenyl ring plays a decisive role.[3][4]

Factors Governing Solubility

The introduction of an ethoxy group into the phenylboronic acid scaffold generally increases its solubility in a range of organic solvents compared to the unsubstituted parent compound.[5] This is attributed to the increased polarity and hydrogen bonding capabilities imparted by the ether oxygen. Conversely, its solubility in nonpolar solvents like hexanes and other hydrocarbons is expected to be very low.[3][4] While precise quantitative data is often proprietary, a qualitative and estimated solubility profile can be constructed based on established principles for analogous compounds.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighThe ethoxy group and B(OH)₂ group can engage in hydrogen bonding with polar ether solvents. Phenylboronic acid itself is highly soluble in diethyl ether.[3]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that can effectively solvate the boronic acid moiety. Phenylboronic acid exhibits high solubility in ketones.[4]
Alcohols Methanol, EthanolHigh to ModerateSoluble due to polarity and hydrogen bonding, but may lead to the formation of boronate esters, a reversible reaction.[6]
Halogenated Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform.[4]
Aqueous WaterLowWhile the B(OH)₂ group imparts some water solubility, arylboronic acids are generally poorly soluble. Phenylboronic acid has a reported solubility of 10 g/L at 20 °C.[3] Solubility is pH-dependent.
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneVery LowThe overall polarity of the molecule is too high for effective solvation in nonpolar hydrocarbons.[4]
Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol describes a common method for determining thermodynamic solubility using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5 mL) in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirring plate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Filtration: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or diluent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 5.2 for a representative method).

  • Calculation: Determine the concentration of the analyte in the diluted sample using the calibration curve. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Chemical Stability and Major Degradation Pathways

While boronic acids are considered relatively stable compared to other organometallic reagents, they are susceptible to several degradation pathways that can impact purity, reaction yields, and shelf-life. Understanding these pathways is crucial for proper handling, storage, and troubleshooting.

The primary degradation routes for arylboronic acids are:

  • Protodeboronation: Cleavage of the C–B bond, replacing it with a C–H bond.[7]

  • Boroxine Formation: Dehydrative trimerization to form a cyclic anhydride.[3][6]

  • Oxidation: Oxidative cleavage of the C–B bond, typically yielding a phenol.[8][9]

G BA This compound (Monomer) Protodeb 1-Ethoxy-2-fluorobenzene (Protodeboronation Product) BA->Protodeb + H⁺ (Acid/Water) - B(OH)₃ Boroxine Tris(3-ethoxy-2-fluorophenyl)boroxine (Anhydride Trimer) BA->Boroxine - 3 H₂O (Heat/Anhydrous Conditions) Oxidation 3-Ethoxy-2-fluorophenol (Oxidation Product) BA->Oxidation + [O] (e.g., H₂O₂, Air) Boroxine->BA + 3 H₂O (Hydrolysis)

Caption: Key degradation pathways for this compound.

Protodeboronation

Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a proton, yielding the corresponding arene.[7] This reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl substituent.[7] It can be catalyzed by acids or occur under neutral aqueous conditions.[10][11] While some boronic acids are notoriously unstable (e.g., 2-pyridyl boronic acid), the stability of this compound is expected to be moderate, though this pathway should always be considered, especially during prolonged reaction times in protic media.[9][10]

Boroxine Formation

In the solid state or in anhydrous solution, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered boroxine ring.[3][12][13] This process is often driven by heat and is reversible upon exposure to water.[6][13] Commercial batches of boronic acids often contain varying amounts of their corresponding boroxine anhydride. While this conversion can complicate stoichiometry if not accounted for, the boroxine often serves as a competent coupling partner in Suzuki reactions, as it can hydrolyze back to the active monomer in situ under typical aqueous reaction conditions.[14]

Oxidative Decomposition

The carbon-boron bond is susceptible to cleavage by oxidizing agents, including atmospheric oxygen and peroxides.[8][9] This process typically results in the formation of the corresponding phenol (3-Ethoxy-2-fluorophenol). This pathway is a key consideration for long-term storage and for reactions run under an air atmosphere, as oxidative degradation can generate significant impurities.[15]

Recommended Handling and Storage Protocols

To preserve the chemical integrity and ensure consistent performance of this compound, adherence to proper handling and storage procedures is paramount.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Refrigeration (2-8 °C) is recommended for long-term storage to minimize thermal degradation and boroxine formation.[17] The material should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from atmospheric moisture and oxygen, which can promote hydrolysis and oxidation, respectively.[17]

  • Handling: Handle the solid in a glove box or under a blanket of inert gas whenever possible.[17] Avoid creating dust.[17] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Boronic acids can be irritating to the skin, eyes, and respiratory system.[18]

  • Incompatible Materials: Keep away from strong oxidizing agents.[17]

Analytical Methods for Stability and Quality Control

A robust analytical workflow is essential for assessing the purity of incoming material and for monitoring its stability over time or under stress conditions.

Workflow for a Comprehensive Stability Study

A typical stability study involves exposing the compound to various stress conditions and monitoring the formation of degradants over time.

Caption: General workflow for a forced degradation/stability study.

Protocol: Stability-Indicating HPLC-UV Method

This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its primary degradants. Note: This method serves as a starting point and must be fully validated for its intended use.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm). Low-silanol activity columns are often preferred to minimize on-column hydrolysis of boronate esters, which can sometimes be present as related substances.[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm or DAD scan (200-400 nm)

  • Injection Volume: 5-10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Expected Elution Order: Based on polarity, the highly polar boric acid would elute first, followed by the main compound (this compound). The less polar degradation products, such as the phenol, boroxine, and the protodeboronated arene, would typically have longer retention times. This method should be capable of resolving the main peak from its key potential impurities, thus serving as a "stability-indicating" method.

Conclusion

This compound is a powerful reagent whose successful application hinges on a nuanced understanding of its solubility and stability. Its solubility is highest in polar organic solvents like ethers and ketones, a critical consideration for reaction design. The compound's stability is primarily challenged by protodeboronation, boroxine formation, and oxidation. By implementing the recommended storage and handling protocols and utilizing robust analytical methods for quality control, researchers can mitigate the risks of degradation. This guide provides the foundational knowledge and practical methodologies necessary to harness the full synthetic potential of this valuable compound, ensuring reproducibility and success in research and development endeavors.

References

A Technical Guide to 3-Ethoxy-2-fluorophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxy-2-fluorophenylboronic acid has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both an ethoxy and a fluoro group on the phenylboronic acid scaffold, imparts desirable physicochemical properties and reactivity for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a feasible synthetic route, details its key properties, and presents a comprehensive protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the significance of this reagent in the development of novel therapeutic agents, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which is of paramount importance in the design of bioactive compounds and advanced materials.[2] The presence of a fluorine atom, as in this compound, can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The ethoxy group can influence solubility and participate in hydrogen bonding interactions. This unique combination makes this compound a valuable tool for medicinal chemists and material scientists.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When procuring this reagent, it is crucial to consider purity levels, which are typically offered at ≥95% or ≥98%. For applications in late-stage drug development and manufacturing, higher purity grades are recommended to minimize the introduction of impurities into the final product.

Below is a summary of prominent suppliers and their typical product offerings. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierTypical PurityCommon Quantities
Sigma-Aldrich≥95%1g, 5g
TCI Chemicals≥98%1g, 5g, 25g
Chem-Impex≥98%1g, 5g, 10g, 25g
Oakwood Chemical≥95%250mg, 1g, 5g
BLDpharm≥98%1g, 5g, 25g

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

PropertyValueReference
CAS Number 855230-61-4
Molecular Formula C₈H₁₀BFO₃
Molecular Weight 183.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-83 °C[3]
Purity Typically ≥95% or ≥98%[4]
Solubility Soluble in organic solvents such as methanol, ethanol, and THF.
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[3]

Safety and Handling:

This compound is classified as an irritant.[5] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and alternative sourcing strategies. A common and effective method for the synthesis of aryl boronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7]

A plausible synthetic route starting from the readily available 1-bromo-3-ethoxy-2-fluorobenzene is outlined below. This procedure is adapted from established methods for the synthesis of similar substituted phenylboronic acids.[8]

Proposed Synthetic Workflow:

Synthesis A 1-Bromo-3-ethoxy-2-fluorobenzene B Organolithium Intermediate A->B  n-BuLi, THF, -78 °C   C Boronate Ester B->C  B(OMe)₃, -78 °C to RT   D This compound C->D  Aqueous Acid Workup (e.g., HCl)   Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-X Ar-X Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Transmetalation Transmetalation R-B(OR')_2 R-B(OR')_2 Base Base Ar-Pd(II)-R->Pd(0)L_n Reductive Elimination Ar-R Ar-R Reductive\nElimination Reductive Elimination

References

Hazards and safety information for 3-Ethoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safe Handling of 3-Ethoxy-2-fluorophenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This compound (CAS No. 855230-61-4) is a valuable substituted arylboronic acid utilized as a building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its application is prevalent in the fields of drug development and material science for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the potential hazards, risk mitigation strategies, and detailed protocols for the safe handling, storage, and disposal of this compound, designed for researchers, chemists, and laboratory professionals. While specific toxicological data for this exact compound is limited, this document synthesizes information from safety data sheets of structurally analogous phenylboronic acids to provide a robust and cautious approach to its management in a laboratory setting.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is a white to off-white crystalline powder.[1] Like many arylboronic acids, it may be hygroscopic and can undergo dehydration to form a cyclic anhydride (a boroxine), which may be present in varying amounts in the commercial product.[2] This potential for compositional variability underscores the importance of consistent and proper storage.

PropertyValueReference
CAS Number 855230-61-4[1][3]
Synonyms 3-Ethoxy-2-fluorobenzeneboronic Acid[1][3]
Molecular Formula C₈H₁₀BFO₃[1]
Molecular Weight 183.97 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 83 °C[1]

Hazard Identification and Classification

Specific GHS classification for this compound is not widely published. Therefore, the hazard profile is inferred from structurally similar compounds, such as other fluorinated and alkoxyphenylboronic acids.[4][5][6][7] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract.[4][5][8]

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[4][5][7]
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][8]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[9][10]

Expert Insight: The boronic acid moiety can interact with biological diols, a mechanism that could contribute to its irritant properties. The presence of a fluorine atom may also influence its reactivity and toxicological profile. Given that arylboronic acids have been found to be weakly mutagenic in some microbial assays, they should be handled as potentially genotoxic impurities, warranting stringent controls to minimize exposure.[11]

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety involves implementing controls in a hierarchical order. This framework prioritizes the most effective measures to ensure personnel safety.

cluster_controls Hierarchy of Risk Controls elimination Elimination (Not Feasible: Compound is required) substitution Substitution (Difficult: Unique reactant) engineering Engineering Controls (Chemical Fume Hood, Ventilated Balance Enclosure) substitution->engineering administrative Administrative Controls (SOPs, Training, Labeling) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe caption Diagram 1: Hierarchy of controls for mitigating exposure risks. cluster_spill Spill Response Workflow start Spill Occurs evacuate Evacuate non-essential personnel Alert others in the area start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Cover with inert absorbent (sand, vermiculite) Avoid raising dust ppe->contain cleanup Carefully sweep material into a -labeled hazardous waste container contain->cleanup decontaminate Clean spill area with soap and water cleanup->decontaminate report Report incident to EHS/ Supervisor decontaminate->report end Response Complete report->end caption Diagram 2: Workflow for responding to a small chemical spill.

References

The Emergence of a Key Building Block: A Technical Guide to 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Ethoxy-2-fluorophenylboronic acid, a vital reagent in modern organic synthesis and drug discovery. While the precise moment of its initial synthesis is not prominently documented in seminal, named reactions, its importance has grown steadily with the increasing demand for nuanced molecular architectures in pharmaceuticals and materials science. This guide will delve into the likely synthetic origins of this compound, grounded in the fundamental principles of boronic acid synthesis, its critical role as a building block in Suzuki-Miyaura cross-coupling reactions, and its impact on the development of therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven applications will be presented to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile molecule.

Introduction: The Rise of Boronic Acids in Synthesis

The history of boronic acids dates back to 1860 with the pioneering work of Edward Frankland. However, their meteoric rise to prominence in the toolkit of synthetic organic chemists is a more recent phenomenon, largely catalyzed by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has revolutionized the formation of carbon-carbon bonds, offering a mild, versatile, and functional-group-tolerant method for the synthesis of complex biaryl and heterocyclic structures.

At the heart of this transformation lies the boronic acid moiety (-B(OH)₂), a functional group that is stable, generally has low toxicity, and exhibits remarkable reactivity under the right catalytic conditions. The specific substitution pattern on the aromatic ring of a phenylboronic acid dictates its utility in constructing targeted molecular frameworks. This compound (CAS No. 855230-61-4) has emerged as a particularly valuable building block due to the unique electronic and steric properties imparted by its substituents. The electron-withdrawing fluorine atom and the ortho-ethoxy group influence the reactivity and conformational preferences of the molecule, making it a sought-after component in the synthesis of high-value compounds.[1]

The Synthetic Cornerstone: Elucidating the Genesis of this compound

While a singular, celebrated publication detailing the "discovery" of this compound is not readily apparent, its synthesis can be confidently inferred from established methodologies for preparing substituted phenylboronic acids. The most probable and widely practiced approach involves the use of organometallic intermediates, specifically organolithium or Grignard reagents, followed by electrophilic trapping with a borate ester.

The Directed Ortho-Metalation (DoM) Strategy: A Logical Pathway

The substitution pattern of this compound strongly suggests a synthesis rooted in the principles of Directed Ortho-Metalation (DoM). In this strategy, a directing group on an aromatic ring facilitates the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. The resulting aryl anion is then quenched with an electrophile.

For the synthesis of this compound, the starting material would be 1-ethoxy-2-fluorobenzene. The ethoxy group, while not the strongest directing group, can facilitate lithiation at the C3 position, which is activated by both the ortho-ethoxy and the meta-fluoro substituents.

Synthetic_Pathway Start 1-Ethoxy-2-fluorobenzene Reagent1 n-BuLi or s-BuLi THF, -78 °C Start->Reagent1 Intermediate 3-Lithio-1-ethoxy-2-fluorobenzene Boronate_Ester Trialkyl Borate (e.g., Trimethyl borate) Intermediate->Boronate_Ester Electrophilic Quench Product_Ester This compound dialkyl ester Boronate_Ester->Product_Ester Reagent2 H₃O⁺ (aq. workup) Product_Ester->Reagent2 Final_Product This compound Reagent1->Intermediate Reagent2->Final_Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Boronate [R²B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R²B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

References

An In-Depth Technical Guide to 3-Ethoxy-2-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-ethoxy-2-fluorophenylboronic acid, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its core characteristics, explore its pivotal role in modern synthetic chemistry, and provide detailed experimental protocols to ensure its effective and safe application in the laboratory.

Introduction: A Key Building Block for Innovation

This compound (CAS No. 855230-61-4) has emerged as a crucial building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctionalized aromatic ring, featuring ethoxy, fluoro, and boronic acid moieties, offers a powerful tool for the construction of complex molecular architectures. This strategic substitution pattern allows for fine-tuning of steric and electronic properties, making it an invaluable asset in the design and synthesis of novel pharmaceuticals and advanced materials.

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction's tolerance of a wide variety of functional groups and its typically mild reaction conditions have cemented its status as a cornerstone of modern synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 855230-61-4
Molecular Formula C₈H₁₀BFO₃
Molecular Weight 183.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-83 °C
Synonyms 3-Ethoxy-2-fluorobenzeneboronic acid

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R¹-Pd(II)L₂-R² (Diorganopalladium(II) Complex) transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) Catalyst product R¹-R² (Coupled Product) reductive_elimination->product reagents R¹-X (Organohalide) reagents->oxidative_addition boronic_acid R²-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst (e.g., Pd(OAc)₂) is used, which is reduced in situ to Pd(0). The choice of ligands (L) on the palladium is crucial for stabilizing the catalyst and influencing its reactivity and selectivity.

  • Base: The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Combine Reactants & Catalyst inert 2. Establish Inert Atmosphere setup->inert solvents 3. Add Solvents & Base inert->solvents heat 4. Heat & Stir solvents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Chromatography) workup->purify product Final Product purify->product

Applications in Drug Discovery and Materials Science

The biaryl motif constructed using this compound is a common feature in many biologically active molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and solubility.

While specific, publicly available examples detailing the use of this compound in late-stage clinical candidates are limited, its structural motifs are prevalent in patented compounds within medicinal chemistry programs. For instance, similar fluorinated and alkoxy-substituted phenylboronic acids are frequently cited in patents for the synthesis of inhibitors of various enzymes and receptors. The strategic placement of these functional groups is a key tactic in lead optimization to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. When handling this compound, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use for comprehensive safety information.

Conclusion

This compound is a powerful and versatile tool for the modern synthetic chemist. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures. A thorough understanding of its properties, the underlying reaction mechanism, and proper handling procedures will enable researchers and drug development professionals to effectively leverage this valuable building block in their pursuit of scientific innovation.

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including many blockbuster drugs.[1] The unique electronic and steric properties imparted by substituents on the phenyl ring, such as the ethoxy and fluoro groups in the title compound, allow for fine-tuning of reactivity, selectivity, and the physicochemical properties of the final products, which is of paramount importance in the development of targeted therapies, particularly in oncology.[1]

3-Ethoxy-2-fluorophenylboronic acid , with its distinct substitution pattern, offers a unique combination of electronic effects that can influence reaction kinetics and outcomes. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and the unambiguous identification of this vital synthetic intermediate.

Physicochemical Properties

A solid understanding of the basic physical and chemical properties is the foundation for any experimental work.

PropertyValueSource
CAS Number 855230-61-4[2][3]
Molecular Formula C₈H₁₀BFO₃[1][2]
Molecular Weight 183.97 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 78-83 °C[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethoxy group. The chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine and boronic acid groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.6m1HAr-H (ortho to B(OH)₂)The boronic acid group is deshielding, shifting this proton downfield. Coupling to two other aromatic protons will result in a multiplet.
~7.1 - 7.2m1HAr-H (para to F)The fluorine atom will influence this proton's chemical shift and coupling.
~6.9 - 7.0m1HAr-H (ortho to F)The fluorine atom's electronegativity will deshield this proton.
4.15q2H-O-CH₂ -CH₃Typical chemical shift for a methylene group adjacent to an oxygen atom. The quartet arises from coupling to the methyl protons.
1.45t3H-O-CH₂-CH₃ Characteristic chemical shift for a methyl group in an ethoxy substituent. The triplet is due to coupling with the methylene protons.
~5.0 - 6.0br s2HB(OH )₂The protons of the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.

Diagram: Predicted ¹H NMR Structural Assignments

HNMR_Assignments mol H_ortho_B ~7.5-7.6 ppm mol->H_ortho_B H_para_F ~7.1-7.2 ppm mol->H_para_F H_ortho_F ~6.9-7.0 ppm mol->H_ortho_F CH2 4.15 ppm mol->CH2 CH3 1.45 ppm mol->CH3 BOH ~5.0-6.0 ppm (broad) mol->BOH

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160 (d, ¹JCF ≈ 250 Hz)C -FThe direct attachment to the highly electronegative fluorine atom results in a significant downfield shift and a large one-bond coupling constant.
~155C -OEtThe carbon attached to the ethoxy group will be shifted downfield due to the oxygen's electronegativity.
~135C -B(OH)₂The carbon bearing the boronic acid group is typically deshielded.
~125Ar-C HAromatic methine carbon.
~120Ar-C HAromatic methine carbon.
~115Ar-C HAromatic methine carbon.
~65-O-CH₂ -CH₃Typical chemical shift for an ethoxy methylene carbon.
~15-O-CH₂-CH₃ Characteristic chemical shift for an ethoxy methyl carbon.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityRationale
-110 to -120mThe chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200Strong, BroadO-HStretching (in B(OH)₂)
3050 - 3000MediumC-H (aromatic)Stretching
2980 - 2850MediumC-H (aliphatic)Stretching
1600 - 1450Medium to StrongC=CAromatic ring stretching
1380 - 1340StrongB-OStretching
1250 - 1200StrongC-O (aryl ether)Asymmetric stretching
1100 - 1000StrongC-FStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zIonRationale
184[M]⁺Molecular ion peak.
166[M - H₂O]⁺Loss of a water molecule from the boronic acid group.
155[M - C₂H₅]⁺Loss of the ethyl group.
138[M - H₂O - C₂H₄]⁺Subsequent loss of ethylene from the ethoxy group after water loss.
96[C₆H₄F]⁺A common fragment for fluorophenyl compounds.

Experimental Protocol: NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR data for this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Materials:

  • This compound (~10-20 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 15 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ to the vial. c. Gently vortex the vial until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover the expected range of proton signals (~ -2 to 12 ppm). c. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Load standard carbon acquisition parameters with proton decoupling. c. Set the spectral width to cover the expected range (~0 to 200 ppm). d. Acquire the spectrum for an extended period to achieve adequate signal-to-noise (e.g., 1024 scans or more), as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition: a. Switch the probe to the fluorine channel. b. Load standard fluorine acquisition parameters, typically with proton decoupling. c. Set the spectral width to encompass the expected aryl fluoride region (e.g., -100 to -130 ppm). d. Acquire the spectrum (typically 64-128 scans).

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale (for ¹H and ¹³C, reference to the residual solvent peak of CDCl₃ at 7.26 ppm and 77.16 ppm, respectively; for ¹⁹F, an external reference is often used). d. Integrate the peaks in the ¹H NMR spectrum.

Diagram: Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim H1_acq Acquire ¹H Spectrum lock_shim->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq F19_acq Acquire ¹⁹F Spectrum C13_acq->F19_acq ft Fourier Transform F19_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Conclusion

This compound is a valuable reagent in the synthesis of complex molecules for the pharmaceutical and material science industries. While a public repository of its experimental spectroscopic data is not currently available, a thorough understanding of spectroscopic principles and comparison with related structures allows for a confident prediction of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra. This guide provides a comprehensive theoretical framework to aid researchers in the identification and characterization of this important compound.

References

Methodological & Application

Introduction: The Strategic Importance of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Ethoxy-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures.[1][2][3] These motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its unique substitution pattern—an ortho-fluoro and a meta-ethoxy group relative to the boronic acid—imparts distinct electronic and steric properties that offer both opportunities and challenges in reaction design.

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura couplings. It delves into the mechanistic nuances influenced by its substituents, offers detailed experimental protocols, and presents strategies for optimizing reaction conditions to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecular architectures.[4]

Mechanistic Considerations: The Role of Fluoro and Ethoxy Substituents

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within a palladium-catalyzed cycle. The substituents on the phenylboronic acid play a critical role in modulating the kinetics and efficiency of this cycle, primarily during the transmetalation step.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBoronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ ArBoronic->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of the ortho-Fluoro Group

The fluorine atom at the C2 position is strongly electron-withdrawing, which has several consequences:

  • Increased Lewis Acidity: The electronegativity of fluorine increases the Lewis acidity of the boron atom, which can influence its interaction with the base and the formation of the boronate.[8]

  • Accelerated Transmetalation: Electron-withdrawing groups, particularly at the ortho position, can accelerate the rate-limiting transmetalation step. This is a significant advantage, especially in couplings involving less reactive aryl chlorides.[9]

  • Potential for Protodeboronation: While accelerating the desired reaction, the electron-withdrawing nature of fluorine can also increase the susceptibility of the boronic acid to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), an undesired side reaction, particularly under harsh basic conditions.[10][11]

The Influence of the meta-Ethoxy Group

The ethoxy group at the C3 position introduces a different set of effects:

  • Electronic Effects: The ethoxy group is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. In the meta position, the inductive effect tends to dominate, but the overall electronic impact is less pronounced than that of the ortho-fluoro group.[12]

  • Steric Hindrance: The ethoxy group contributes to the steric bulk around the boronic acid. This steric hindrance, combined with the ortho-fluoro substituent, can make the coupling challenging and often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the reaction.[13]

The interplay of the strong inductive withdrawal from the fluorine and the more moderate electronic and steric effects of the ethoxy group makes this compound a sterically hindered and electronically complex substrate. Successful coupling requires careful selection of catalyst, ligand, base, and solvent to favor the desired C-C bond formation over side reactions.

Detailed Application Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization will likely be necessary for specific substrates.

General Considerations and Safety
  • Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. All reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.

  • Reagent Quality: Use high-purity reagents. Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen. Palladium catalysts and ligands are often air-sensitive and should be handled accordingly.

  • Safety: Phenylboronic acids, palladium catalysts, and organic solvents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand Addition Add Reagents & Degassed Solvent Reagents->Addition Glassware Dry & Assemble Reaction Flask Inert Purge with N₂/Ar Glassware->Inert Inert->Addition Heating Heat to Reaction Temp. Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Standard Conditions with a Buchwald Precatalyst

This protocol is suitable for challenging couplings and uses a modern palladacycle precatalyst, which generates the active Pd(0) species under mild conditions.[14]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 or G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd precatalyst.

  • Seal the vessel and evacuate and backfill with nitrogen or argon (repeat 3 times).

  • Using a syringe, add the degassed 1,4-dioxane and degassed water.

  • Place the vessel in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary and Optimization

The choice of reaction parameters is critical for success, especially with a sterically demanding substrate like this compound. The following table summarizes key variables and provides guidance for optimization.

ParameterCommon ChoicesRationale and Considerations for this compound
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3)Due to steric hindrance, catalysts with bulky, electron-rich phosphine ligands are preferred.[13][14] Precatalysts like XPhos Pd G3 are often highly effective as they form the active Pd(0) species efficiently, minimizing side reactions.[9]
Ligand PPh₃, PCy₃, Buchwald Ligands (XPhos, SPhos, RuPhos)Bulky biarylphosphine ligands (Buchwald-type) are essential to promote oxidative addition and reductive elimination with sterically congested substrates.[13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuK₃PO₄ is often an excellent choice as it is a moderately strong base that effectively promotes boronate formation without excessively catalyzing protodeboronation.[15] Cs₂CO₃ is a stronger base that can be effective but may increase side reactions.[16]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂OA biphasic system is typical. Dioxane or Toluene are common organic phases.[14] The aqueous phase is necessary to dissolve the inorganic base and facilitate boronate formation.
Temperature 60 - 110 °CHigher temperatures generally increase the reaction rate but can also accelerate catalyst decomposition and protodeboronation. Start at 80 °C and adjust as needed based on reaction monitoring.
Boronic Acid Equiv. 1.1 - 1.5A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature is too low.1. Use a fresh catalyst or a robust precatalyst. Ensure the reaction is thoroughly deoxygenated.2. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10-20 °C increments.
Protodeboronation 1. Base is too strong or concentration is too high.2. Presence of excess water or protic sources.3. Slow transmetalation allows for degradation.1. Use a milder base like K₃PO₄ or KF.[1]2. Use anhydrous solvents and minimize the amount of water in the reaction.3. Use a more active catalyst/ligand system (e.g., a Buchwald system) to accelerate transmetalation.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Certain palladium catalysts can promote this side reaction.1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.2. Screen different palladium sources and ligands.

Conclusion

This compound is a powerful reagent for accessing sterically complex and electronically tuned biaryl compounds via the Suzuki-Miyaura coupling. Its successful application requires a nuanced understanding of the competing electronic and steric effects imparted by its fluoro and ethoxy substituents. By selecting highly active catalyst systems, such as those employing bulky biarylphosphine ligands, and by carefully optimizing the base and reaction conditions to minimize side reactions like protodeboronation, researchers can effectively utilize this building block for the synthesis of novel molecules in drug discovery and materials science.

References

Application Note & Protocol Guide: Palladium Catalysts for 3-Ethoxy-2-fluorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryls

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This transformation is particularly indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2][4]

Within the vast arsenal of building blocks for this reaction, 3-Ethoxy-2-fluorophenylboronic acid has emerged as a reagent of significant interest. Its structure is strategically designed: the ortho-fluoro substituent can profoundly influence the conformation and electronic properties of the resulting biaryl product, while the meta-ethoxy group serves as a key modulator of lipophilicity and metabolic stability. This unique substitution pattern makes it a valuable precursor for novel drug candidates, particularly in the development of targeted therapies.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the successful application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, explore critical reaction parameters, and offer practical guidance for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7]

The generally accepted mechanism consists of three primary steps:[8]

  • Oxidative Addition: The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1][7] For less reactive electrophiles like aryl chlorides, the use of electron-rich ligands is often necessary to facilitate this kinetically challenging step.[9]

  • Transmetalation: This is arguably the most complex step in the cycle. The base activates the organoboron species—in this case, this compound—by forming a more nucleophilic "ate" complex (a boronate).[10][11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is critical for the efficiency of this step.[10]

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7] Sterically bulky ligands can often accelerate this final, product-releasing step.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pdiia L₂PdII(Ar¹)(X) pd0->pdiia Oxidative Addition pdiib L₂PdII(Ar¹)(Ar²) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination ar1ar2_out Ar¹-Ar² (Product) pdiib->ar1ar2_out base_out X⁻ + B(OH)₃ pdiib->base_out         ar1x_in Ar¹-X (Aryl Halide) ar1x_in->pdiia ar2b_in Ar²-B(OH)₂ (Boronic Acid) + Base ar2b_in->pdiib

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. The electronic and steric nature of this particular boronic acid—with its electron-donating ethoxy group and ortho-fluoro substituent—requires careful consideration.

Palladium Catalyst & Ligand Selection

The combination of the palladium source and its coordinating ligand forms the heart of the catalytic system. The ligand stabilizes the metal center, prevents the formation of inactive palladium black, and critically tunes the catalyst's reactivity.[12][13]

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ are often preferred for their air stability but require in situ reduction to the active Pd(0) state, a step that can be influenced by ligands, solvents, and other additives.[14]

  • Phosphine Ligands:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for simple couplings. However, for a somewhat sterically hindered substrate like this compound, it may lead to sluggish reactions or lower yields.

    • Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are often the solution for challenging substrates.[15] Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates the oxidative addition of less reactive aryl chlorides.[9][13] These are highly recommended for achieving high efficiency with this substrate.

    • Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provide high thermal stability to the catalyst and are effective in a broad range of applications.[14]

The Crucial Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[10] The choice of base can dramatically impact reaction rate and yield.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases, typically used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[1][10] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be advantageous in more difficult couplings.[10]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for reactions sensitive to water or those prone to protodeboronation (the undesired cleavage of the C-B bond).[10] It is frequently used in anhydrous solvents like toluene or dioxane.

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with substrates bearing base-sensitive functional groups.[10]

Solvent Systems

The solvent must dissolve the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents for Suzuki-Miyaura reactions.[1][7]

  • Biphasic Systems: Often, a mixture of an organic solvent with water (e.g., 4:1 Dioxane:H₂O) is used to dissolve the inorganic base (like K₂CO₃) and promote the reaction.[7] Strong stirring is essential in these systems to ensure adequate mixing.

  • Anhydrous Conditions: When using bases like K₃PO₄, anhydrous solvents are typically employed to minimize side reactions like protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization will likely be required for specific substrates.

Experimental_Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup->reagents degas 3. Evacuate & Backfill (Repeat 3x with N₂/Ar) reagents->degas solvent 4. Add Degassed Solvent degas->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).[10]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (typically 4-16 hours).[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition A (General Purpose)Condition B (For Aryl Chlorides)Condition C (Water-Sensitive)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand PPh₃ (4 mol%)XPhos (4 mol%)N/A
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous Toluene
Temperature 90-100 °C100-110 °C100 °C
Notes A classic, cost-effective starting point.Enhanced reactivity for challenging electrophiles.[9]Minimizes risk of protodeboronation.[16]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides evidence-based solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(II) precatalyst was not efficiently reduced, or the active Pd(0) was oxidized by trace oxygen.[14] 2. Protodeboronation: The C-B bond of the boronic acid was cleaved by water/base before transmetalation.[16][17] 3. Inefficient Oxidative Addition: The aryl halide (especially a chloride) is too unreactive for the chosen catalytic system.[18]1. Ensure all solvents are rigorously degassed. Use a fresh bottle of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[17][19] 2. Switch to a non-aqueous system using a base like K₃PO₄. Alternatively, convert the boronic acid to a more stable derivative like a pinacol ester (BPin).[17] 3. Use a more electron-rich and bulky ligand (e.g., switch from PPh₃ to XPhos or SPhos) to accelerate the oxidative addition step.[9]
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid.[7] 2. Pd(II)-Mediated Coupling: Some Pd(II) species can directly couple two molecules of the boronic acid.[11][20]1. Improve the degassing procedure for all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[17] 2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.
Incomplete Conversion 1. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. 2. Insufficiently Reactive Conditions: The temperature or base may not be strong enough for the specific substrate combination.1. Use a more stable ligand system (e.g., a biarylphosphine or dppf). Consider adding a second charge of catalyst if the reaction stalls. 2. Increase the reaction temperature. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Formation of Protodehalogenated Byproduct 1. Competitive Reduction Pathway: The aryl halide is reduced instead of undergoing cross-coupling. This can be an issue with sterically hindered substrates.[21]1. Change the solvent or base system. Sometimes switching from an alcohol-containing solvent or a very strong base can suppress this side reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing structurally complex and pharmaceutically relevant biaryl compounds. Success in this endeavor is achieved through a careful and informed selection of the catalytic system and reaction conditions. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively troubleshoot and optimize their reactions. The protocols and guidelines presented here, grounded in established chemical principles, provide a solid foundation for leveraging this versatile building block in drug discovery and beyond.

References

Application Notes and Protocols for the Use of 3-Ethoxy-2-fluorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

3-Ethoxy-2-fluorophenylboronic acid is a key organoboron compound that has become an invaluable tool for researchers and professionals in organic synthesis and drug development.[1] Its strategic substitution pattern, featuring both an ethoxy and a fluorine group on the phenyl ring, imparts unique reactivity and properties that are highly sought after in the construction of complex molecules.[1] This reagent is particularly prominent in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon bonds.[2][3]

The presence of the fluorine atom can significantly alter the electronic properties and metabolic stability of the resulting compounds, making it a desirable feature in the design of pharmaceuticals and advanced materials.[4] Similarly, the ethoxy group provides steric and electronic influence that can be leveraged to fine-tune molecular interactions and physical properties. Consequently, this compound serves as a critical building block in the synthesis of a wide array of high-value compounds, including targeted anti-cancer agents, agrochemicals, and materials for electronic applications.[1] This guide provides an in-depth overview of the reagent's properties, detailed protocols for its use in the Suzuki-Miyaura reaction, and essential handling information to ensure successful and reproducible synthetic outcomes.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use and storage.

PropertyValueReference
CAS Number 855230-61-4[1][5]
Molecular Formula C₈H₁₀BFO₃[1][5]
Molecular Weight 183.97 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Melting Point 78-83 °C (lit.)[1][5]
Purity ≥98% (typically contains varying amounts of anhydride)[1]
Solubility Soluble in many organic solvents (e.g., THF, Dioxane, DMF)
Storage Store at room temperature, away from moisture[1][6]

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration.[7][8] This is a common characteristic and does not typically impede reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the boronic acid under the reaction conditions.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[2][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]

The Catalytic Cycle Explained
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the organohalide (Ar-X). This step, often the rate-determining one, forms a Pd(II) complex.[2][11]

  • Transmetalation : The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[3][12] This boronate then transfers its organic group (the 3-ethoxy-2-fluorophenyl moiety) to the Pd(II) center, displacing the halide. This is the transmetalation step.[2][3]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'B(OH)₂ Base Base (e.g., CO₃²⁻) ArB->Base ArBOH3 [Ar'B(OH)₃]⁻ Base->ArBOH3 ArBOH3->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of the Base

The choice of base is crucial for the success of the Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid by forming an "ate" complex (boronate), which is more nucleophilic and facilitates the transmetalation step.[12] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[13] The base's strength and solubility can significantly impact reaction rates and yields. For instance, K₃PO₄ is often effective for challenging couplings, while aqueous Na₂CO₃ is a common and cost-effective choice for many standard transformations.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equivalents) or other Pd source

  • Phosphine ligand (e.g., SPhos, XPhos, or PPh₃) (0.04 - 0.10 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition : Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The concentration is typically in the range of 0.1 to 0.5 M with respect to the aryl halide.

  • Catalyst/Ligand Addition : In a separate vial, weigh the palladium catalyst and ligand. Add them to the reaction flask under a positive flow of inert gas. Alternatively, a pre-catalyst can be used.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can range from 2 to 24 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage : Boronic acids are sensitive to moisture and can be hygroscopic.[6][7] Store this compound in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.[1]

  • Stability : While generally stable, boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in strongly acidic or basic aqueous solutions or at elevated temperatures.[15][16] However, under typical storage conditions, the compound is stable.

Expanding Applications

Beyond its primary use in Suzuki-Miyaura coupling, this compound can participate in other important synthetic transformations. These include Chan-Lam coupling for C-N and C-O bond formation and as a precursor for other organoboron reagents. Its utility in constructing complex scaffolds ensures its continued relevance in the synthesis of novel compounds for drug discovery, materials science, and fluorescent probe development.[1] The unique electronic and steric profile imparted by the ethoxy and fluoro substituents makes it an attractive building block for creating molecules with tailored properties.[1][4]

References

The Strategic Application of 3-Ethoxy-2-fluorophenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of Substituted Phenylboronic Acids in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and other carefully chosen functional groups into molecular scaffolds is a cornerstone of rational drug design.[1] Phenylboronic acids, as versatile building blocks for palladium-catalyzed cross-coupling reactions, have become indispensable tools for medicinal chemists.[1] Among these, 3-Ethoxy-2-fluorophenylboronic acid (CAS: 855230-61-4) has emerged as a particularly valuable reagent. Its unique substitution pattern—an ortho-fluorine atom and a meta-ethoxy group—confers a combination of electronic and steric properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.

The presence of the ortho-fluorine atom can significantly influence the conformation of the phenyl ring and modulate the pKa of the boronic acid, while also serving as a potential hydrogen bond acceptor and a tool to mitigate metabolic liabilities. The meta-ethoxy group can probe specific hydrophobic pockets within a target protein's binding site and improve lipophilic interactions.[2][3] This application note will provide an in-depth guide to the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We will present detailed, field-proven protocols, explain the causality behind experimental choices, and provide concrete examples from the primary literature.

Core Application: Synthesis of Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in a variety of cancers, making these kinases attractive targets for therapeutic intervention. The development of selective FGFR inhibitors is an active area of research, and this compound has been successfully employed as a key building block in the synthesis of potent and selective FGFR2 inhibitors.[2][4]

A notable example is the development of indazole-based FGFR2 inhibitors, where the 3-Ethoxy-2-fluorophenyl moiety was introduced to occupy a specific subpocket in the ATP-binding site.[2] The ethoxy group was predicted to improve lipophilic interactions and form a hydrogen bond with Asp641, while the fluorine atom contributes to the overall electronic properties and binding conformation of the inhibitor.[3]

Logical Workflow for Synthesizing an Indazole-Based FGFR Inhibitor Intermediate

The following diagram illustrates the key synthetic transformation utilizing this compound in the path towards an advanced kinase inhibitor scaffold.

G cluster_0 Suzuki-Miyaura Coupling A 3-Bromo-6-iodo-1H-indazole C 3-Bromo-6-(3-ethoxy-2-fluorophenyl)-1H-indazole (FGFR Inhibitor Intermediate) A->C B This compound B->C

Caption: Suzuki-Miyaura coupling of a dihalogenated indazole with this compound.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a peer-reviewed synthesis of a key intermediate for an FGFR2 inhibitor.[2] The use of microwave irradiation significantly accelerates the reaction, a common and efficient practice in modern discovery chemistry.

Objective: To synthesize 3-Bromo-6-(3-ethoxy-2-fluorophenyl)-1H-indazole.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (mmol)Mass/Volume
3,6-Dibromo-1H-indazole885521-93-5275.921.55500 mg
This compound 855230-61-4 183.97 2.33 429 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM)95464-05-4816.640.155126 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.994.65492 mg
1,4-Dioxane (anhydrous)123-91-188.11-10 mL
Water (degassed)7732-18-518.02-10 mL
Microwave Synthesis Vial (20 mL)---1
Magnetic Stir Bar---1

Procedure:

  • Reagent Preparation: To a 20 mL microwave synthesis vial equipped with a magnetic stir bar, add 3,6-dibromo-1H-indazole (500 mg, 1.55 mmol, 1.0 equiv), this compound (429 mg, 2.33 mmol, 1.5 equiv), Pd(dppf)Cl₂·DCM (126 mg, 0.155 mmol, 0.1 equiv), and sodium carbonate (492 mg, 4.65 mmol, 3.0 equiv).

    • Causality Note: An excess of the boronic acid (1.5 equivalents) is used to drive the reaction to completion and compensate for any potential protodeboronation side reactions. Sodium carbonate serves as the base required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (10 mL) to the vial.

    • Causality Note: A mixture of dioxane and water is a common solvent system for Suzuki couplings, providing good solubility for both the organic substrates and the inorganic base. Degassing the water helps to minimize oxidation of the palladium(0) catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 110 °C for 2 hours.

    • Causality Note: Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours or days to minutes or a few hours, and often improves yields by minimizing side product formation.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Application in the Synthesis of Potential DNA Gyrase and Topoisomerase IV Inhibitors

Beyond kinase inhibitors, the 3-Ethoxy-2-fluorophenyl moiety has been incorporated into novel compounds targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[5] In one such study, the fragment was introduced via a standard amide coupling to explore its potential to occupy a hydrophobic region in the enzyme's allosteric binding site.[5] The synthesis of a key intermediate, Tert-butyl N-(2-{[3-(3-ethoxy-2-fluorophenyl)phenyl]formamido}-2-(4- {[tris(propan-2-yl)silyl]oxy}phenyl)ethyl)carbamate, demonstrates the utility of this building block in constructing complex molecules for antibacterial drug discovery.[5]

Quantitative Data: Biological Activity of Resulting Compounds

The true measure of a building block's utility is the biological activity of the molecules it helps create. In the case of the FGFR inhibitor program, the introduction of the 3-Ethoxy-2-fluorophenyl group was a key step in the fragment-to-lead optimization process.

Compound IDStructure ModificationFGFR1 IC₅₀ (µM)FGFR2 IC₅₀ (µM)FGFR3 IC₅₀ (µM)
19 Contains 3-Ethoxy-2-fluorophenyl moiety via amide linker0.460.142.2
20 Reduced amide linker (methyleneamine)>101.0>10

Data sourced from Turner, L. D., et al. (2021).[2]

As the data indicates, compound 19 , containing the 3-Ethoxy-2-fluorophenyl group attached via a conformationally restricted amide linker, showed a significant increase in potency, particularly against FGFR2, when compared to a more flexible analogue (20 ).[3] This highlights the critical role of the specific orientation and interactions of the 3-Ethoxy-2-fluorophenyl moiety within the kinase binding pocket.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemists. Its unique electronic and steric properties make it an ideal tool for probing protein binding sites and optimizing the properties of drug candidates. The successful application of this reagent in the development of potent and selective FGFR2 inhibitors, as detailed in the provided protocol, serves as a strong testament to its value.[2][4] As drug discovery programs continue to demand increasingly sophisticated and finely-tuned molecules, the strategic use of substituted phenylboronic acids like this compound will undoubtedly remain a key strategy for success.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Utility of 3-Ethoxy-2-fluorophenylboronic Acid

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most robust and versatile methods for the construction of C-C bonds to form these critical biaryl systems.[2] This is largely due to its operational simplicity, mild reaction conditions, and the commercial availability of a diverse range of boronic acids.[3]

This application note provides a detailed guide to the use of a specialized building block, This compound (CAS RN: 855230-61-4) , in the synthesis of sterically demanding and electronically nuanced biaryl compounds. The unique substitution pattern of this reagent—an ortho-fluoro and an ortho-ethoxy group relative to the boronic acid moiety—offers distinct advantages in molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and serve as a handle for further functionalization.[4] These features make this compound a valuable tool for researchers, particularly in the fields of drug discovery and medicinal chemistry.[4]

Herein, we present not just a protocol, but a comprehensive examination of the underlying principles, the rationale for reagent and condition selection, and a detailed, field-proven workflow for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step and is critically influenced by the choice of base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols: Synthesis of Biaryls using this compound

The following protocols are designed to be robust starting points for the coupling of this compound with a variety of aryl halides. Optimization may be required for particularly challenging substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is optimized for aryl bromides, which are common and moderately reactive coupling partners.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich, TCI
Aryl Bromide---Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros Organics
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water------
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)------
Schlenk flask or sealed reaction vial------
Magnetic stirrer and stir bar------
Inert gas supply (Argon or Nitrogen)------

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash with water and then with brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Coupling

Microwave irradiation can significantly reduce reaction times, which can be advantageous for high-throughput synthesis or with less stable substrates.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a microwave synthesis vial and a dedicated microwave reactor.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the vial.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more advanced catalyst systems may be required. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results.[6]

  • Base Selection: The choice of base is critical for activating the boronic acid.[7] While K₂CO₃ is a good starting point, other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine (NEt₃) can be screened for optimal performance, especially if the substrate is base-sensitive.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene, THF, and DMF are also effective organic solvents for Suzuki-Miyaura reactions.[3] The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.

  • Inert Atmosphere: While many Suzuki-Miyaura reactions are tolerant of air, maintaining an inert atmosphere is good practice to prevent the oxidation and deactivation of the Pd(0) catalyst, especially at elevated temperatures.

  • Protodeboronation: A common side reaction, particularly with electron-deficient or sterically hindered boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using milder bases, lower reaction temperatures, and more active catalysts can help to minimize this side reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound. Note that optimal conditions will vary depending on the specific aryl halide used.

ParameterConditionRationale
Aryl Halide Aryl Bromide or IodideHigher reactivity compared to aryl chlorides.
Boronic Acid Equiv. 1.2 - 1.5A slight excess ensures complete consumption of the limiting aryl halide.
Catalyst Pd(PPh₃)₄ (3-5 mol%)A robust and commercially available catalyst for general applications.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective for activating the boronic acid while being moderately strong.
Solvent 1,4-Dioxane/H₂O (4:1)A versatile solvent system that solubilizes both organic and inorganic components.
Temperature 80 - 100 °C (Conventional)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
120 - 150 °C (Microwave)Higher temperatures can be accessed safely in a sealed vessel, accelerating the reaction.
Reaction Time 4 - 12 hours (Conventional)Substrate dependent; monitor by TLC or LC-MS.
15 - 45 minutes (Microwave)Significant rate enhancement is typically observed.

Visualization of the Experimental Workflow

Workflow

General Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. By understanding the reaction mechanism and the key parameters that influence its outcome, scientists can confidently develop and optimize procedures for the preparation of novel molecules with potential applications in medicine and materials science.

References

The Strategic Utility of 3-Ethoxy-2-fluorophenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Possibilities

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Arylboronic acids are foundational building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Among these, 3-Ethoxy-2-fluorophenylboronic acid has emerged as a particularly valuable reagent for the construction of complex biaryl structures, which are prevalent motifs in biologically active compounds.[1][2]

The unique substitution pattern of this building block—an ethoxy group at the 3-position and a fluorine atom at the 2-position—imparts distinct electronic and conformational properties to the resulting molecules. The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a drug candidate, including its metabolic stability and binding affinity to the target protein.[3] This strategic placement of substituents makes this compound a powerful tool for medicinal chemists aiming to fine-tune the biological activity of their compounds. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of novel kinase inhibitors, supported by detailed protocols and experimental insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 855230-61-4[2]
Molecular Formula C₈H₁₀BFO₃[2]
Molecular Weight 183.97 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 78-83 °C[2]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner).

  • Transmetalation: The organoboron species (in this case, this compound, activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

The presence of the electron-withdrawing fluorine atom on the boronic acid can influence the rate of transmetalation, a critical step in the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow cluster_synthesis Synthesis of BMS-777607 Intermediate cluster_bioassay Biological Evaluation A Aryl Halide Partner C Suzuki-Miyaura Coupling A->C B This compound B->C D Biaryl Intermediate C->D E Kinase Inhibition Assays D->E Testing of Final Compound F Cell-Based Proliferation Assays E->F G In Vivo Xenograft Models F->G H Pharmacokinetic Profiling G->H

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Ethoxy-2-fluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3-Ethoxy-2-fluorophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

The subject of this guide, 3-Ethoxy-2-fluorophenylboronic acid, is a valuable synthetic intermediate. The incorporation of the 2-fluoro and 3-ethoxy substituents onto the phenyl ring imparts unique electronic and steric properties to the resulting biaryl products. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with biological targets. The ethoxy group can influence solubility and provide an additional vector for structural modification.

This document will delve into the key mechanistic considerations, provide a detailed analysis of reaction components, and present robust, step-by-step protocols for the coupling of this compound with aryl iodides, bromides, and the more challenging aryl chlorides.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps, as illustrated below.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the aryl halide follows the trend: I > Br > OTf >> Cl.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This activated species then transfers the organic group to the palladium center, displacing the halide or other leaving group.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature.

Catalyst Selection

The choice of palladium catalyst is critical, especially when dealing with less reactive aryl halides such as chlorides.

  • For Aryl Iodides and Bromides: Traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.

  • For Aryl Chlorides: More electron-rich and bulky phosphine ligands are generally required to facilitate the challenging oxidative addition step. Catalyst systems based on ligands such as SPhos and XPhos, often available as pre-formed palladium precatalysts, are highly effective for these transformations.[3]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include:

  • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in an aqueous solution.

  • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base and can be particularly effective for challenging couplings.

  • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also be employed, especially in anhydrous conditions.

Solvent Systems

The choice of solvent is influenced by the solubility of the reactants and the reaction temperature.

  • Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., toluene, 1,4-dioxane) and water are very common and often highly effective.

  • Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous solvents such as THF or DME may be preferred.

Temperature and Reaction Time

Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Coupling with Aryl Iodides and Bromides

This protocol is a general procedure for the coupling of this compound with more reactive aryl iodides and bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl iodide or bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 216 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (5 mL) and a degassed solution of K₂CO₃ (2.0 mmol, 276 mg) in water (1 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Aryl Chlorides

The coupling of aryl chlorides requires a more active catalyst system and potentially higher temperatures.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg) to a dry Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add the aryl chloride (1.0 mmol), this compound (1.5 mmol, 270 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with an inert gas.

  • Add the pre-formed catalyst solution via syringe, followed by additional toluene (3 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress and work up as described in Protocol 1.

Protocol 3: Microwave-Assisted Coupling

This protocol is suitable for rapid optimization and synthesis, particularly for aryl bromides and chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol, 135 mg), PdCl₂(dppf)·CH₂Cl₂ (0.025 mmol, 20.4 mg), and Cs₂CO₃ (1.0 mmol, 326 mg).

  • Add 3 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on established methodologies for similar substrates.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
Aryl IodidePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O902-6
Aryl BromidePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1004-12
Aryl ChloridePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O11012-24

Troubleshooting and Key Considerations

  • Protodeboronation: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with prolonged heating in the presence of a base. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this. For particularly sensitive substrates, using anhydrous conditions with a fluoride base like CsF may be beneficial.

  • Homocoupling: Homocoupling of the boronic acid to form a symmetrical biaryl can be a side reaction. This is often minimized by careful control of the reaction conditions and ensuring an efficient catalytic cycle.

  • ** Catalyst Deactivation:** The palladium catalyst can deactivate over the course of the reaction. Using robust ligands and ensuring anaerobic conditions can help to maintain catalytic activity.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a highly effective method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols provided in this guide offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

The Strategic Application of 3-Ethoxy-2-fluorophenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving from cytotoxic chemotherapies to precision medicine. The intricate design of these small molecules necessitates a sophisticated understanding of structure-activity relationships and the strategic use of highly functionalized building blocks. Among these, 3-Ethoxy-2-fluorophenylboronic acid has emerged as a crucial reagent, particularly in the synthesis of inhibitors targeting key oncogenic kinases. Its unique substitution pattern is not merely incidental; the interplay between the ethoxy and fluorine moieties provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of the final drug substance.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the underlying chemical principles, practical experimental protocols, and a case study in the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor intermediate.

The Rationale Behind the 2-Fluoro and 3-Ethoxy Substitution Pattern

The efficacy of a kinase inhibitor is intimately linked to its ability to form specific and stable interactions within the ATP-binding pocket of the target kinase. The 3-ethoxy and 2-fluoro substituents on the phenylboronic acid play a significant role in modulating these interactions and the overall properties of the resulting inhibitor.

  • The 2-Fluoro Group: The presence of a fluorine atom ortho to the boronic acid has several important implications. Electronegatively, fluorine can influence the acidity of the boronic acid, potentially impacting the kinetics of the Suzuki-Miyaura coupling reaction. In the final inhibitor, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. Furthermore, the strategic placement of fluorine can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of the drug candidate.

  • The 3-Ethoxy Group: The ethoxy group at the meta position provides steric bulk and can engage in van der Waals interactions within the kinase binding pocket. Its presence can also influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability. The ethoxy group can also serve as a handle for further functionalization, allowing for the exploration of additional chemical space and the optimization of inhibitor potency and selectivity.

The combination of these two groups provides a unique electronic and steric profile that has proven advantageous in the design of potent and selective kinase inhibitors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in kinase inhibitor synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl-aryl scaffolds that are common motifs in kinase inhibitors.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted in the following diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aryl_Halide Aryl/Heteroaryl Halide (e.g., Pyrazolopyrimidine Core) Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Aryl_Halide->Pd_Catalyst Oxidative Addition Boronic_Acid This compound Boronic_Acid->Pd_Catalyst Transmetalation Coupled_Product Coupled Kinase Inhibitor Precursor Pd_Catalyst->Coupled_Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/Water)

Application Notes & Protocols: Scalable Synthesis of 3-Ethoxy-2-fluorophenylboronic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-2-fluorophenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.[1][2] The unique substitution pattern, featuring an ethoxy group and a fluorine atom ortho to the boronic acid, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and modulated electronic character, making it a valuable reagent in drug discovery programs, particularly in oncology.[1][3][4] This document provides a detailed guide to the scalable synthesis of this key intermediate, focusing on methods amenable to large-scale production. We will explore the underlying chemical principles, provide field-proven protocols, and discuss critical process parameters for ensuring high yield and purity, targeting researchers and process chemists in the pharmaceutical industry.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Arylboronic acids, as precursors in the robust and versatile Suzuki-Miyaura coupling, are indispensable tools for constructing the carbon skeletons of many modern pharmaceuticals.[5][6][7] this compound (CAS: 855230-61-4) combines these features, offering a unique scaffold for creating novel molecular entities.[8][9] Its application spans the synthesis of targeted therapies where precise molecular interactions are key to efficacy.[1][2]

However, transitioning the synthesis of such a functionalized boronic acid from bench-scale to pilot or manufacturing scale presents significant challenges. These include managing highly reactive organometallic intermediates, controlling reaction exotherms, and developing robust, non-chromatographic purification methods. This guide addresses these challenges by detailing a scalable synthetic route grounded in established chemical principles.

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially viable disconnection for arylboronic acids involves the borylation of an aryl-metal species. Two primary strategies dominate this field: the Grignard-based route and the organolithium-based route (lithiation-borylation).

G cluster_0 Core Synthetic Pathway product This compound intermediate1 Aryl-Metal Intermediate (Ar-MgX or Ar-Li) product->intermediate1 Borylation (e.g., B(OiPr)3) precursor 1-Bromo-3-ethoxy-2-fluorobenzene intermediate1->precursor Metal-Halogen Exchange (Mg or R-Li) phenol 3-Ethoxy-2-fluorophenol precursor->phenol Bromination

Caption: Retrosynthetic analysis for this compound.

While lithiation-borylation offers excellent functional group tolerance, it often requires cryogenic temperatures (typically -78 °C), which poses significant engineering and cost challenges at scale.[10] In contrast, modern protocols for Grignard-based synthesis have been developed that operate at more accessible temperatures (-10 °C to 0 °C), making it the preferred method for scalable production.[11][12] This guide will therefore focus on the Grignard-based pathway.

Scalable Synthesis Pathway: A Three-Step Approach

Our recommended scalable pathway begins with the commercially available 2-fluoro-3-methoxyphenol, which undergoes etherification, bromination, and subsequent Grignard formation and borylation.

G start 2-Fluoro-3-hydroxytoluene (Starting Material) step1 3-Ethoxy-2-fluorophenol start->step1 1. Ethylation (EtI, K2CO3, Acetone) step2 1-Bromo-3-ethoxy- 2-fluorobenzene step1->step2 2. Bromination (NBS, Acetonitrile) step3 Grignard Reagent (Ar-MgBr) step2->step3 3a. Grignard Formation (Mg, THF, I2 catalyst) product This compound (Final Product) step3->product 3b. Borylation & Hydrolysis (B(OiPr)3, then H2SO4(aq)) G ArBr Ar-Br (Precursor) ArMgBr Ar-MgBr (Grignard Reagent) ArBr->ArMgBr + Mg(0) in THF Mg Mg(0) AteComplex [Ar-B(OiPr)3]- MgBr+ ('Ate' Complex) ArMgBr->AteComplex + B(OiPr)3 at -10 °C Borate B(OiPr)3 (Triisopropyl Borate) BoronicEster Ar-B(OiPr)2 (Boronic Ester) AteComplex->BoronicEster Rearrangement FinalProduct Ar-B(OH)2 (Boronic Acid) BoronicEster->FinalProduct Aqueous Acid Hydrolysis (H+)

References

Application Notes and Protocols for the Utilization of 3-Ethoxy-2-fluorophenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Advantage of Fluorine and Ethoxy Moieties in Fungicide Development

The relentless evolution of plant pathogens necessitates the continuous development of novel and effective agrochemicals. Within the chemical toolbox for modern crop protection, fluorinated organic compounds have emerged as a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2][3] The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to more potent and durable agrochemicals.[3][4]

This guide focuses on 3-Ethoxy-2-fluorophenylboronic acid , a versatile building block for the synthesis of next-generation agrochemicals. The presence of both an ortho-fluoro and an ethoxy group on the phenylboronic acid ring offers a unique combination of electronic and steric properties. The fluorine atom can enhance biological activity and metabolic stability, while the ethoxy group can modulate solubility and receptor interactions. This document provides detailed protocols and expert insights into the application of this reagent, particularly in the synthesis of pyridine-based fungicides, a class of compounds with proven broad-spectrum activity.[5][6]

Core Application: Synthesis of a Biphenyl-Pyridine Fungicide Analog

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and agrochemicals.[2] This section provides a detailed protocol for the synthesis of a novel fungicide analog, 2-(3-Ethoxy-2-fluorophenyl)pyridine , a representative of the biphenyl-pyridine class of fungicides.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful and reproducible synthesis.

PropertyValueSource
CAS Number 855230-61-4--INVALID-LINK--
Molecular Formula C₈H₁₀BFO₃--INVALID-LINK--
Molecular Weight 183.97 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 83 °C--INVALID-LINK--
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, 2-chloropyridine), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (this compound), activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(3-Ethoxy-2-fluorophenyl)pyridine

This protocol details the synthesis of a fungicide analog via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • This compound (1.2 equiv.)

  • 2-Chloropyridine (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or sealable reaction vial

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-(3-Ethoxy-2-fluorophenyl)pyridine.

  • Vessel Preparation: Flame-dry a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar to ensure anhydrous conditions.

  • Reagent Loading: To the cooled vessel, add this compound (1.2 equivalents), 2-chloropyridine (1.0 equivalent), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction mixture via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(3-Ethoxy-2-fluorophenyl)pyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Experimental Insights

  • Choice of Catalyst: For the coupling of an electron-deficient heterocycle like 2-chloropyridine, a palladium catalyst with an electron-rich and bulky ligand such as dppf is often crucial for efficient oxidative addition.[1]

  • Role of the Base: The base is essential for the activation of the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step. Sodium carbonate is a commonly used and effective base for this transformation.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step. Degassing the solvents is critical to prevent the oxidation of the Pd(0) catalyst.

  • Ortho-Fluoro and Ethoxy Substituents: The ortho-fluoro group can influence the dihedral angle between the phenyl and pyridine rings in the final product, which can be critical for its binding to the target enzyme. It also increases the molecule's metabolic stability.[3] The ethoxy group at the meta position can enhance solubility and provide additional interaction points within the active site of the target protein. The steric bulk of the ortho-substituent on the phenylboronic acid can sometimes slow down the reaction, which may necessitate slightly longer reaction times or higher temperatures.[7][8]

Application in Agrochemical Screening: Fungicidal Activity

Compounds belonging to the biphenyl-pyridine class have demonstrated significant fungicidal activity.[9] The synthesized 2-(3-Ethoxy-2-fluorophenyl)pyridine should be subjected to in vitro and in vivo fungicidal assays against a panel of relevant plant pathogens to determine its efficacy.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Compound Preparation: Prepare stock solutions of the synthesized compound in a suitable solvent like DMSO.

  • Culture Plates: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compound.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) for several days.

  • Evaluation: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate (containing only DMSO). Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

Conclusion

This compound is a valuable and strategic building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers the potential to develop highly efficacious and robust fungicides. The provided Suzuki-Miyaura cross-coupling protocol offers a reliable and adaptable method for the synthesis of biphenyl-pyridine analogs, enabling researchers to efficiently generate and screen new chemical entities for improved crop protection solutions. The insights into the role of the fluoro and ethoxy substituents provide a rational basis for the design of next-generation active ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Optimization and Troubleshooting for 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Ethoxy-2-fluorophenylboronic acid (CAS No. 855230-61-4). This document serves as a resource for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Its structure, featuring an ortho-fluorine and a meta-ethoxy group, presents specific challenges and opportunities in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: General Handling, Stability, and FAQs

This section addresses foundational questions regarding the stability and handling of this compound, which are critical for achieving reproducible results.

Q1: How should I store and handle this compound to ensure its integrity?

A1: Proper storage is crucial. Like many boronic acids, this reagent is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Boronic acids can reversibly form cyclic anhydrides known as boroxines upon dehydration. While boroxines are often competent in cross-coupling, the variable water content can lead to inconsistent weighing and stoichiometry, affecting reproducibility. Using a fresh bottle or a reagent that has been properly stored is always the best practice.

Q2: My reaction is giving inconsistent yields. Could the quality of my boronic acid be the problem?

A2: Absolutely. Inconsistency is often traced back to reagent stability. If you suspect boroxine formation or degradation, consider the following:

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid.

  • Anhydride Formation: The presence of the boroxine form (a trimer) means the molecular weight is different from the monomeric acid. This can lead to errors in calculating molar equivalents.

  • Conversion to a Stable Derivative: For highly sensitive applications or long-term storage, consider converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][2][3] These derivatives are often crystalline, air-stable solids that release the active boronic acid in situ under the reaction conditions.[2]

Q3: I'm observing a significant amount of 1-ethoxy-2-fluorobenzene as a byproduct. What is this side reaction and how can I prevent it?

A3: You are observing protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process is particularly prevalent under basic conditions, which are required for most cross-coupling reactions.[5][6]

  • Mechanism: The reaction can be promoted by acid or base, but in the context of cross-coupling, base-catalyzed protodeboronation is the primary concern.[6][7][8] The base attacks the boron center, forming a boronate species, which can then be protonated by a proton source in the medium (e.g., water), leading to the cleavage of the C-B bond.[6]

  • Prevention Strategies:

    • Use Milder Bases: Strong bases like NaOH can accelerate protodeboronation. Consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]

    • Anhydrous Conditions: Minimizing water can reduce the rate of protodeboronation. Using a strong, non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent (e.g., dry dioxane or toluene) is often effective.[5]

    • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the decomposition pathway relative to the desired cross-coupling.[1]

    • Use of Boronic Esters: Converting the boronic acid to a boronic ester (e.g., pinacol ester) can increase its stability and reduce the rate of protodeboronation.[1][9]

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for this reagent. The ortho-fluoro substituent introduces steric hindrance, which is a key challenge to overcome.[5][10]

Q1: My Suzuki coupling is failing or giving very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the fundamentals is the first step.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[5][11] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

  • Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[5] This process can be inefficient. Consider using a pre-formed, air-stable Pd(0) precatalyst like an XPhos Pd G3 or SPhos Pd G3 palladacycle, which are designed for challenging couplings.[5]

  • Reagent Purity: Ensure the aryl halide, base, and boronic acid are pure and dry. The base, in particular, should be a fine, dry powder to ensure maximal surface area and reactivity.

Q2: The reaction is very slow, which I attribute to the sterically hindered ortho-fluoro group. How can I increase the reaction rate?

A2: This is a classic problem for ortho-substituted substrates. The solution lies in using a catalyst system specifically designed to overcome steric hindrance.[5]

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky and electron-rich biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[5][10] These ligands promote the key, sterically-demanding steps of oxidative addition and reductive elimination.

  • Increase Temperature: Higher temperatures can overcome the activation energy barrier. Solvents like toluene or dioxane allow for higher reaction temperatures (80-110 °C).[1]

Table 1: Recommended Conditions for Suzuki Coupling with this compound

Aryl Halide PartnerRecommended LigandRecommended BaseSolvent SystemTemperature
Electron-Neutral/Rich Ar-Br/IXPhos or SPhosK₃PO₄ or Cs₂CO₃Dioxane / 1-5% H₂O80-100 °C
Electron-Deficient Ar-Br/IRuPhos or P(t-Bu)₃K₂CO₃ or K₃PO₄THF or Dioxane / H₂O60-90 °C
Sterically Hindered Ar-Br/IXPhos or RuPhosK₃PO₄Toluene or Dioxane100-110 °C
Challenging Ar-ClBrettPhos or RuPhosK₃PO₄ or NaOtBuDioxane or Toluene100-110 °C

This table provides starting points for optimization. Mol% of catalyst, equivalents of base, and reaction time should be optimized for each specific substrate combination.

Experimental Protocol 1: General Procedure for a Challenging Suzuki Coupling

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1 M) via syringe.

  • Reaction: Heat the mixture at the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_basics Check Basics: 1. Inert Atmosphere? 2. Reagents Pure/Dry? 3. Correct Stoichiometry? start->check_basics check_catalyst Check Catalyst System: 1. Precatalyst Active? 2. Ligand Appropriate? check_basics->check_catalyst If Yes solution_basics Solution: - Re-run with rigorous degassing - Use fresh, pure reagents check_basics->solution_basics If No check_conditions Check Reaction Conditions: 1. Base Too Weak? 2. Temperature Too Low? check_catalyst->check_conditions If Yes solution_catalyst Solution: - Use bulky ligand (XPhos, SPhos) - Use air-stable precatalyst (G3) check_catalyst->solution_catalyst If No protodeboronation Side Reaction Check: Protodeboronation Observed? check_conditions->protodeboronation If Yes solution_conditions Solution: - Use stronger base (K₃PO₄, Cs₂CO₃) - Increase temperature check_conditions->solution_conditions If No protodeboronation->solution_conditions If No solution_proto Solution: - Use milder base (KF) - Use anhydrous conditions - Convert to MIDA boronate protodeboronation->solution_proto If Yes Chan_Lam_Cycle cluster_0 Catalytic Cycle CuII_1 Cu(II)L₂ CuII_2 Ar-Cu(II)-Nu CuII_1->CuII_2 Transmetalation + ArB(OH)₂ + H-Nu CuIII Ar-Cu(III)(L)-Nu CuII_2->CuIII Oxidation (O₂) CuIII->CuII_1 Reductive Elimination Product Ar-Nu (Product) CuIII->Product

References

Technical Support Center: Purification Strategies for Products Derived from 3-Ethoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to products derived from 3-ethoxy-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of compounds synthesized using this versatile reagent.

The unique electronic and steric properties imparted by the ethoxy and fluoro substituents on the phenylboronic acid can influence reaction outcomes and subsequent purification procedures. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling to remove the palladium catalyst. What are the most effective methods?

A1: Palladium catalyst removal is a common purification challenge. Several methods can be employed, ranging from simple filtration to the use of scavengers. A common starting point is to pass the crude reaction mixture through a short plug of silica gel or Celite, which can effectively trap the palladium species[1]. If residual palladium persists, specialized palladium scavengers (resins or silica-based) can be very effective for achieving high purity, which is often critical in later-stage drug development[1].

Q2: I'm observing a significant amount of a homocoupled biaryl byproduct from the this compound in my reaction. How can I minimize its formation and remove it?

A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of Pd(II) species and oxygen[2]. To minimize its formation, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source directly or ensuring complete in-situ reduction of a Pd(II) precatalyst can also be beneficial[2]. For removal, column chromatography is typically effective. The homocoupled product will likely have a different polarity compared to your desired cross-coupled product, allowing for separation.

Q3: How can I efficiently remove unreacted this compound and its byproducts from my crude product mixture?

A3: Unreacted boronic acid and its degradation products, like boroxines, can often be removed with a basic aqueous wash. Boronic acids are acidic and will deprotonate to form water-soluble boronate salts. Extracting your organic reaction mixture with an aqueous base solution (e.g., 1-2 M NaOH or K2CO3) can effectively pull the boronic acid into the aqueous phase[3]. Subsequent neutralization of the aqueous layer and extraction may allow for recovery of the unreacted boronic acid if desired.

Q4: My desired product, a fluorinated biaryl, is proving difficult to crystallize. What are some alternative purification strategies?

A4: If recrystallization is challenging, flash column chromatography is the most common and effective alternative. Given the fluorine content, you might consider using specialized "fluorous" chromatography techniques if standard silica or alumina columns are not providing adequate separation[4][5]. These methods utilize a fluorinated stationary phase and can offer unique selectivity for fluorinated compounds. Additionally, exploring a wider range of solvent systems for recrystallization, including mixtures of polar and non-polar solvents, can sometimes induce crystallization[6].

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common and complex purification challenges.

Guide 1: Persistent Palladium Contamination

Problem: After standard workup and initial purification attempts (e.g., filtration through Celite), your product is still contaminated with palladium, as indicated by discoloration (black or gray) or analytical data (e.g., ICP-MS).

Potential Causes & Solutions:

  • Inefficient Filtration: The palladium catalyst may be finely dispersed and passing through the filter aid.

    • Solution: Use a finer filter aid, such as a more tightly packed Celite pad or a membrane filter. Consider a layered filtration with Celite and activated carbon.

  • Soluble Palladium Species: The palladium catalyst may be in a soluble form that is not easily removed by simple filtration.

    • Solution 1: Scavenger Resins: Employ a palladium scavenger. These are commercially available resins with functional groups that chelate palladium. Stir the crude product solution with the scavenger resin for a specified time, then filter.

    • Solution 2: Liquid-Liquid Extraction with a Thiol: In some cases, washing the organic solution with an aqueous solution containing a thiol-containing compound (e.g., sodium thioglycolate) can help to sequester the palladium into the aqueous phase.

    • Solution 3: pH Adjustment: The solubility of some palladium complexes can be pH-dependent. Acidifying the reaction mixture can sometimes help in the separation of the product from the catalyst[7].

Experimental Protocol: Palladium Scavenging

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Add the recommended amount of a commercial palladium scavenger resin.

  • Stir the mixture at room temperature for the time suggested by the manufacturer (typically a few hours to overnight).

  • Monitor the removal of palladium by TLC (if the palladium species is colored) or by taking small aliquots for analysis.

  • Filter off the scavenger resin and wash it with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Guide 2: Separation of Homocoupled and Cross-Coupled Products

Problem: Your desired cross-coupled product and the homocoupled dimer of this compound have very similar polarities, making them difficult to separate by standard column chromatography.

Potential Causes & Solutions:

  • Suboptimal Chromatographic Conditions: The chosen solvent system may not be providing sufficient resolution.

    • Solution 1: Solvent System Optimization: Systematically screen a variety of solvent systems with different polarities and selectivities. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol or a toluene-based system.

    • Solution 2: Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC or MPLC can be a powerful alternative. The different interactions with the C18 stationary phase can often resolve closely eluting compounds[4].

    • Solution 3: Fluorous Chromatography: Given the presence of fluorine, a fluorous solid-phase extraction (F-SPE) or fluorous chromatography could be highly effective. This technique leverages the unique properties of fluorinated molecules to achieve separation[5][8].

  • Co-crystallization: The two products may be co-crystallizing, making purification by recrystallization difficult.

    • Solution: If chromatography is not an option, try a fractional crystallization approach with a variety of solvent systems.

Data Presentation: Solvent System Screening for Chromatography

Solvent System (v/v)Eluent PolarityObservation
9:1 Hexane:Ethyl AcetateLowPoor separation, co-elution
7:3 Hexane:Ethyl AcetateMedium-LowSlight separation, significant overlap
1:1 Hexane:Ethyl AcetateMediumImproved separation, but still overlapping
95:5 DCM:MethanolMediumGood separation, baseline resolution
8:2 Toluene:AcetoneMedium-HighPartial separation, tailing observed

Visualization: Purification Workflow Decision Tree

purification_workflow cluster_chromatography Chromatography Options start Crude Product Mixture check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_strategy Select Purification Strategy is_pure->purification_strategy No recrystallization Recrystallization purification_strategy->recrystallization Crystalline Solid chromatography Column Chromatography purification_strategy->chromatography Oily or Amorphous Solid recrystallization->check_purity chromatography->check_purity normal_phase Normal Phase (Silica/Alumina) chromatography->normal_phase reverse_phase Reverse Phase (C18) normal_phase->reverse_phase If poor separation fluorous Fluorous Chromatography reverse_phase->fluorous If still poor separation

Caption: Decision tree for selecting an appropriate purification strategy.

Guide 3: Removing Boronic Acid-Related Impurities

Problem: After an aqueous workup, you still observe impurities related to the boronic acid, such as the boronic acid itself or its anhydride (boroxine).

Potential Causes & Solutions:

  • Inefficient Extraction: The pH of the aqueous wash may not have been high enough to fully deprotonate and dissolve the boronic acid.

    • Solution 1: Stronger Base: Use a more concentrated or stronger aqueous base for the extraction (e.g., 2 M NaOH). Ensure vigorous mixing to maximize interfacial contact.

    • Solution 2: Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete removal.

  • Hydrolysis of Boronic Esters: If you are using a boronic ester (e.g., a pinacol ester), it may be hydrolyzing back to the boronic acid during workup or chromatography.

    • Solution: If possible, perform an anhydrous workup. Alternatively, after the reaction is complete, you can add a reagent that reacts with the boronic acid to form an easily separable derivative.

  • Formation of Volatile Boronate Esters: In some cases, boronic acids can be removed by forming volatile esters.

    • Solution: A classic method involves the addition of methanol and evaporation under reduced pressure. This can be repeated several times to form and remove the volatile trimethyl borate[3].

Experimental Protocol: Basic Aqueous Wash

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1-2 M aqueous NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the basic solution 1-2 more times.

  • Wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate.

Visualization: Common Suzuki Coupling Side Products

side_products cluster_reactants Reactants cluster_impurities Common Impurities boronic_acid 3-Ethoxy-2-fluorophenyl boronic acid desired_product Desired Cross-Coupled Product boronic_acid->desired_product homocoupling Homocoupled Dimer boronic_acid->homocoupling protodeboronation Protodeboronated Arene boronic_acid->protodeboronation aryl_halide Aryl Halide aryl_halide->desired_product dehalogenation Dehalogenated Arene aryl_halide->dehalogenation

Caption: Common side products in Suzuki-Miyaura coupling reactions.

References

Identifying and minimizing byproducts in 3-Ethoxy-2-fluorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethoxy-2-fluorophenylboronic Acid Couplings

Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated troubleshooting strategies to optimize your reaction outcomes.

Section 1: Understanding the Primary Byproducts

When working with substituted arylboronic acids like this compound, two undesired side reactions are the most frequent causes of low yield and purification difficulties: protodeboronation and homocoupling. Understanding the conditions that favor these pathways is the first step toward minimizing them.

Q1: What are the two most common byproducts I should expect in my coupling reaction, and what do they look like?

A1: The two principal byproducts are the result of protodeboronation and homocoupling.

  • Protodeboronation Product (1-ethoxy-2-fluorobenzene): This byproduct arises when the boronic acid's carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] It represents a loss of your starting nucleophile.

  • Homocoupling Product (3,3'-diethoxy-2,2'-difluorobiphenyl): This symmetrical biaryl forms when two molecules of the this compound react with each other.[3] This is often mediated by the presence of oxygen or certain palladium species in the reaction mixture.[4][5]

Q2: Why is this compound particularly susceptible to these side reactions?

A2: The electronic and steric properties of this specific substrate play a significant role. The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the stability of the C-B bond and the reactivity of the aryl ring. For certain substrates, particularly those with electron-withdrawing groups, protodeboronation can be a significant competing pathway.[6] Furthermore, steric hindrance from the ortho-fluoro and meta-ethoxy groups can slow the rate of the desired transmetalation step in the catalytic cycle, giving more time for side reactions to occur.[4]

Section 2: Troubleshooting Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, converting the boronic acid back to its corresponding arene. This is a common decomposition pathway for many boronic acids and a primary cause of reduced yields.[7]

Q3: My main issue is the formation of 1-ethoxy-2-fluorobenzene. What are the primary drivers of protodeboronation?

A3: Protodeboronation is highly dependent on the reaction conditions, especially pH, temperature, and water content.[1][2] The mechanism can be catalyzed by either acid or base.[1][8] For simple arylboronic acids, the reaction is often accelerated under strongly basic conditions where the boronic acid is converted to the boronate species.[6] The presence of excess water and elevated temperatures can further exacerbate this issue by increasing the rate of hydrolysis.

Q4: How can I adjust my reaction conditions to minimize protodeboronation?

A4: A multi-faceted approach is most effective.

  • Choice of Base: The base is critical. While necessary to activate the boronic acid for transmetalation, an overly strong or concentrated base can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃, which are often effective while minimizing decomposition.[9]

  • Solvent System: While a certain amount of water is often necessary to solubilize the base, excessive water can promote hydrolysis.[3] Experiment with mixed solvent systems, such as 1,4-dioxane/water or toluene/water, typically in ratios from 4:1 to 10:1, to find an optimal balance.[10]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling.[3] Higher temperatures often accelerate side reactions like protodeboronation more than the productive coupling.

Below is a diagram illustrating how the desired catalytic cycle competes with the protodeboronation and homocoupling pathways.

Byproduct_Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Undesired Byproduct Pathways OA Oxidative Addition TM Transmetalation RE Reductive Elimination TM->RE BoronicAcid Ar'B(OH)₂ Product Cross-Coupled Product RE->Product Pd0 Pd(0)L₂ RE->Pd0 ArX_Pd Ar-Pd(II)-X Pd0->ArX_Pd Ar-X ArX_Pd->TM Ar'B(OH)₂ Base Homo Oxidative Homocoupling Proto Protodeboronation Proto_Product Protodeboronated Byproduct (Ar'-H) Proto->Proto_Product BoronicAcid->Proto H₂O, Base/Acid BoronicAcid->Homo O₂, Pd(II) Homo_Product Homocoupled Byproduct (Ar'-Ar') Homo->Homo_Product

Figure 1: Competing reaction pathways in Suzuki-Miyaura coupling.

Section 3: Minimizing Homocoupling Byproducts

The dimerization of the boronic acid to a symmetrical biaryl is a common byproduct, often pointing to issues with oxygen contamination or the palladium catalyst's oxidation state.

Q5: I am observing a significant amount of 3,3'-diethoxy-2,2'-difluorobiphenyl in my crude product. What is causing this homocoupling?

A5: Homocoupling is primarily driven by two factors:

  • Presence of Oxygen: Molecular oxygen can mediate the oxidative homocoupling of boronic acids, often involving a Pd(II) species.[4][11] This is the most common cause, and even trace amounts of air can be problematic.

  • Inefficient Catalyst Turnover: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can participate in a stoichiometric reaction with the boronic acid to generate the homocoupled product.[12]

Q6: What are the most effective strategies to prevent homocoupling?

A6: Preventing homocoupling requires careful attention to the reaction setup and components.

  • Rigorous Degassing: This is the single most critical step.[3] All solvents (including water) and the reaction vessel must be thoroughly degassed to remove dissolved oxygen. While sparging with an inert gas (argon or nitrogen) is common, the freeze-pump-thaw technique is considered more effective for complete oxygen removal.[3]

  • Use a Pd(0) Catalyst Source: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an in-situ reduction step and can minimize the presence of reactive Pd(II) species.[4][9]

  • Procedural Modifications:

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]

    • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring any oxidized palladium is efficiently returned to its active Pd(0) state.[13][14]

The following workflow provides a decision tree for troubleshooting common issues.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / Byproducts Byproduct_ID Identify Major Byproduct(s) (LCMS, NMR) Start->Byproduct_ID Homocoupling High Homocoupling? Byproduct_ID->Homocoupling Protodeboronation High Protodeboronation? Byproduct_ID->Protodeboronation Homocoupling->Protodeboronation No Action_Homo 1. Improve Degassing (Freeze-Pump-Thaw) 2. Use Pd(0) Precatalyst 3. Add Mild Reducing Agent (e.g., K-Formate) Homocoupling->Action_Homo Yes Action_Proto 1. Switch to Milder Base (K₃PO₄, CsF) 2. Reduce Water Content / Optimize Solvent 3. Lower Reaction Temperature Protodeboronation->Action_Proto Yes No_Improvement Still No Improvement? Protodeboronation->No_Improvement No Action_Homo->No_Improvement Action_Proto->No_Improvement Action_Advanced 1. Switch to Boronate Ester (MIDA, Pinacol) 2. Screen Bulky Ligands (e.g., SPhos, XPhos) 3. Re-evaluate Reagent Purity No_Improvement->Action_Advanced Yes Success Reaction Optimized Action_Advanced->Success

Figure 2: A decision tree for troubleshooting byproduct formation.

Section 4: Advanced Optimization Strategies

If basic troubleshooting does not resolve the issues, more advanced strategies involving modification of the boronic acid itself or the catalyst system may be required.

Q7: I've tried adjusting the base and degassing, but my yields are still poor. What else can I try?

A7: When standard condition screening fails, consider modifying the nucleophile or the catalyst system.

  • Use a More Stable Boronic Acid Derivative: Boronic acids can be converted into more stable forms that slowly release the active species under reaction conditions, minimizing its concentration and thus its decomposition.[4]

    • Potassium Trifluoroborate Salts (ArBF₃K): These are highly stable, crystalline solids that are much less prone to protodeboronation.[4][15]

    • MIDA Boronates: These are exceptionally stable derivatives that are compatible with chromatography and can be used in sequential coupling reactions. They release the boronic acid slowly under basic aqueous conditions.[1][15]

  • Ligand Screening: For sterically hindered substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential.[4] These ligands accelerate the rate-limiting reductive elimination step, which helps the desired cross-coupling reaction outcompete the side reactions.[16]

ParameterImpact on ProtodeboronationImpact on HomocouplingRecommendation / Starting Point
Base Strong bases (NaOH, KOH) can accelerate.Can influence Pd speciation.Use weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.
Solvent High water content increases rate.Aprotic solvents (Dioxane, Toluene) are preferred.Start with a 10:1 mixture of Dioxane:H₂O.
Temperature Higher temperatures increase rate.Higher temperatures increase rate.Run at the lowest effective temperature (e.g., 80-100 °C).
Catalyst Less direct impact.Pd(II) sources can promote it.Use a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky ligand (e.g., SPhos).
Atmosphere No direct impact.O₂ is a primary cause.Use rigorous degassing (Freeze-Pump-Thaw) and maintain an inert (Ar/N₂) atmosphere.
Table 1: Summary of the impact of key reaction parameters on byproduct formation.

Section 5: Experimental Protocols

Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing common byproducts.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and the SPhos ligand (1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum oxygen removal, perform three cycles of the freeze-pump-thaw technique on the sealed reaction mixture.[3]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

How to improve the stability of 3-Ethoxy-2-fluorophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethoxy-2-fluorophenylboronic Acid

Welcome to the technical support center for this compound. This resource is designed to help you understand the stability challenges associated with this versatile reagent and provide actionable solutions to enhance its performance in your synthetic applications, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs): Understanding Instability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The instability of this compound in solution can be attributed to three main degradation pathways that are common to arylboronic acids:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-2-fluorobenzene.[1] This reaction is a common cause of reduced yields in cross-coupling reactions and can be catalyzed by both acids and bases.[1][2][3]

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which converts it into a hydroxyl group, yielding 3-ethoxy-2-fluorophenol as a byproduct. This process can be initiated by dissolved oxygen, peroxide impurities in solvents (especially ethers), or other oxidizing agents present in the reaction mixture.[4][5]

  • Boroxine Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a stable, trimeric anhydride called a boroxine.[6][7] This is a reversible equilibrium process. While boroxines can sometimes be used directly in coupling reactions, their formation complicates stoichiometry as three molecules of the boronic acid are consumed to form one boroxine molecule, releasing three molecules of water.[8][9]

cluster_degradation Degradation Pathways BA This compound (Ar-B(OH)₂) Proto Protodeboronation (Product: Ar-H) BA->Proto + H⁺ or OH⁻ Oxi Oxidation (Product: Ar-OH) BA->Oxi + [O] Boro Boroxine Formation (Trimeric Anhydride) BA->Boro - H₂O (Reversible) cluster_eq pH-Dependent Equilibrium Trigonal Trigonal Planar ArB(OH)₂ (Predominant at low pH) Tetrahedral Tetrahedral Boronate [ArB(OH)₃]⁻ (Predominant at high pH) Trigonal->Tetrahedral + OH⁻ - H₂O cluster_workflow Pinacol Ester Formation Workflow Start Combine Boronic Acid and Pinacol in Toluene Heat Reflux with Dean-Stark Trap Start->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete End Purify via Chromatography (if necessary) Workup->End

References

Technical Support Center: Troubleshooting Catalyst Poisoning with 3-Ethoxy-2-fluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst poisoning issues specifically encountered when using 3-Ethoxy-2-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to ensure the success of your experiments.

Introduction: The Challenge of Latent Catalyst Poisons

While this compound is a valuable building block in medicinal chemistry and materials science, its successful application in cross-coupling reactions can be hampered by catalyst deactivation.[1] Catalyst poisoning, the partial or total deactivation of a catalyst by a chemical compound, can lead to low yields, stalled reactions, and the formation of undesirable byproducts.[1][2] The sources of these poisons can be subtle, often lurking as trace impurities in reagents or arising from the reaction conditions themselves. This guide will help you diagnose and resolve these common yet frustrating issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the likely causes related to this specific boronic acid?

A1: Several factors could be at play, many of which are common to Suzuki-Miyaura reactions but can be exacerbated by the specific nature of this compound. The most probable causes are:

  • Trace Impurities from Synthesis: The synthetic route to this compound may introduce catalyst poisons. For instance, residual sulfur-containing reagents, halides (other than the desired coupling partner), or nitrogen-containing heterocycles can act as potent palladium poisons.[1][3]

  • Fluoride-Induced Catalyst Inhibition: While the C-F bond is generally stable, excess fluoride ions in the reaction mixture can interact with the palladium center, potentially inhibiting its catalytic activity.[4][5][6] This can be a concern if the boronic acid preparation leaves residual fluoride salts.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer called a boroxine.[7] Boroxines are often less reactive in the transmetalation step of the catalytic cycle, leading to reduced reaction rates.[7]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.

Q2: I observe a black precipitate in my reaction mixture. What is it, and what does it signify?

A2: The black precipitate is likely palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[8] Its formation indicates catalyst decomposition, which can be triggered by:

  • High Temperatures: Excessive heat can promote catalyst agglomeration.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially in the presence of air or moisture, leaving the palladium center exposed and prone to precipitation.[9]

  • Presence of Strong Poisons: Certain impurities can strip the ligands from the palladium center, leading to rapid decomposition.

Q3: Can the ethoxy or fluoro substituents on the phenylboronic acid directly poison the palladium catalyst?

A3: It is unlikely that the ethoxy or fluoro groups themselves act as direct, potent catalyst poisons in the same way that sulfur or phosphine impurities do. However, they can influence the electronic properties of the boronic acid and its reactivity. The fluorine atom, being highly electronegative, can affect the transmetalation step. While direct poisoning is not the primary concern, these substituents can influence the stability of intermediates in the catalytic cycle.

Troubleshooting Guide: A-Question-and-Answer Approach

Problem 1: Low or No Conversion of Starting Materials

Question: I have set up my Suzuki-Miyaura reaction with this compound, but I am seeing very little or no product formation. How can I troubleshoot this?

Answer: A systematic approach is key. We will investigate potential issues starting from the reagents and moving to the reaction conditions.

Visual Troubleshooting Workflow

troubleshooting_workflow start Low/No Conversion reagent_purity Step 1: Reagent Purity Check Purity of Boronic Acid Purity of Coupling Partner Solvent/Base Quality start->reagent_purity Initiate Troubleshooting catalyst_system Step 2: Catalyst System Evaluation Catalyst/Ligand Choice Catalyst Loading Pre-catalyst vs. In-situ reagent_purity->catalyst_system Reagents OK outcome_fail Continue Troubleshooting reagent_purity->outcome_fail Impurity Detected reaction_conditions Step 3: Reaction Condition Optimization Temperature Degassing Base Choice catalyst_system->reaction_conditions Catalyst System OK catalyst_system->outcome_fail Catalyst Inactive outcome_success Successful Reaction reaction_conditions->outcome_success Optimized reaction_conditions->outcome_fail Sub-optimal Conditions outcome_fail->reagent_purity Re-evaluate

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Step 1: Scrutinize Your Reagents

  • Purity of this compound:

    • Action: Analyze your boronic acid by NMR to check for impurities and by Karl Fischer titration to determine the water content.

    • Rationale: Boronic acids can degrade over time, especially if not stored properly. Water can facilitate protodeboronation, a side reaction that consumes the boronic acid.[10]

  • Purification Protocol: If impurities are suspected, recrystallize the this compound. A typical procedure involves dissolving the boronic acid in a hot solvent (e.g., toluene or a mixed solvent system like acetone/hexanes) and allowing it to cool slowly to form pure crystals.

Step 2: Evaluate the Catalytic System

  • Ligand Selection:

    • Action: If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, XPhos).

    • Rationale: These ligands can stabilize the palladium center more effectively, promote oxidative addition and reductive elimination, and be more resistant to certain poisons.[11]

  • Catalyst Loading:

    • Action: Incrementally increase the catalyst loading in small-scale test reactions (e.g., from 1 mol% to 3 mol%).

    • Rationale: If a low level of a poison is present, a higher catalyst loading may be sufficient to achieve a reasonable yield.[8]

Step 3: Optimize Reaction Conditions

  • Thorough Degassing:

    • Action: Ensure your solvent and reaction mixture are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Choice of Base:

    • Action: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Rationale: Strong bases can sometimes promote side reactions, including catalyst decomposition.

Problem 2: Reaction Stalls After Initial Conversion

Question: My reaction starts and I see some product formation by TLC or LC-MS, but then it seems to stop, leaving a significant amount of starting material. What's happening?

Answer: This often points to a gradual deactivation of the catalyst during the reaction.

Catalyst Deactivation Pathways

catalyst_deactivation Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Inactive_Species Inactive Pd Species (e.g., Pd-Poison Adduct, Pd Black) Active_Catalyst->Inactive_Species Poisoning Poison Catalyst Poison (e.g., S, N-heterocycles) Poison->Inactive_Species Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalytic Cycle Regeneration Product Desired Product Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle and a key deactivation pathway.

Troubleshooting Strategies:

  • Slow Addition of Boronic Acid:

    • Action: Instead of adding all the this compound at the beginning, add it in portions over several hours or via a syringe pump.

    • Rationale: If the boronic acid contains a trace amount of a catalyst poison, slow addition can maintain a low concentration of the poison in the reaction mixture, allowing the catalyst to function for a longer period.[3]

  • Use of a More Robust Catalyst:

    • Action: Switch to a pre-formed palladium pre-catalyst, such as a palladacycle.

    • Rationale: Pre-catalysts are often more stable and can be more resistant to certain deactivation pathways compared to catalysts generated in situ.[11]

  • Scavengers for Potential Poisons:

    • Action: In some cases, adding a scavenger can be beneficial. For example, a small amount of a non-interfering thiol scavenger could be tested if sulfur impurities are suspected. This is an advanced technique and should be approached with caution.

Experimental Protocols

Protocol 1: Screening for Catalyst Poisons in this compound

This protocol uses a standard test reaction to qualitatively assess the purity of a batch of this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-Bromoanisole

  • This compound (test batch and a high-purity standard)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, stir bars, inert atmosphere setup

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in anhydrous toluene.

  • Set Up Reactions: In parallel, set up two reactions in oven-dried vials under an inert atmosphere.

    • Reaction A (Control): Add 4-bromoanisole (1.0 mmol), high-purity this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard to the vial.

    • Reaction B (Test): Add 4-bromoanisole (1.0 mmol), the test batch of this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard to the vial.

  • Initiate Reactions: Add the catalyst stock solution to each vial.

  • Monitor Reactions: Heat the reactions to 80 °C and monitor their progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by GC or LC-MS.

  • Analyze Results: Compare the reaction profiles of the control and test reactions. A significantly slower reaction rate or lower final conversion in the test reaction suggests the presence of a catalyst poison in that batch of boronic acid.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Hexanes

  • Erlenmeyer flask, hot plate, ice bath, filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot toluene to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexanes to the hot toluene solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with cold hexanes, and dry them under vacuum.

  • Purity Check: Analyze the purified material by NMR and melting point to confirm its purity.

Data Presentation

Table 1: Effect of Potential Catalyst Poisons on a Model Suzuki-Miyaura Reaction

Poison Added (1 mol%)Reaction Yield after 4h (%)Observations
None (Control)95Clear, light-yellow solution
Thiophenol<5Dark solution, formation of black precipitate
Pyridine40Slower reaction rate, solution darkens
Excess Fluoride (TBAF)65Inhibition of catalytic activity observed

This data is illustrative and based on general knowledge of catalyst poisoning.

Conclusion

Successfully navigating the challenges of catalyst poisoning in reactions involving this compound requires a combination of high-quality reagents, careful experimental technique, and a systematic approach to troubleshooting. By understanding the potential sources of catalyst deactivation and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and efficiency of their cross-coupling reactions, ultimately accelerating their research and development efforts.

References

Challenges in the scale-up of reactions with 3-Ethoxy-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Scale-Up Challenges in Cross-Coupling Reactions

Welcome to the technical support resource for 3-Ethoxy-2-fluorophenylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile yet challenging reagent in your scale-up campaigns. This guide is structured to address the specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1] However, its unique substitution pattern—an ortho-fluoro group and a meta-ethoxy group—introduces specific steric and electronic challenges that can become magnified during scale-up. This guide provides troubleshooting strategies and answers to frequently asked questions to ensure your reactions are robust, reproducible, and scalable.

Troubleshooting Guide: From Bench to Plant

This section addresses common problems encountered during the scale-up of reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.

Q1: My Suzuki-Miyaura reaction is stalling at low conversion after scaling up. What are the likely causes and how can I fix it?

Low or incomplete conversion is one of the most frequent hurdles in scaling up sterically hindered couplings. The issue often stems from a combination of factors related to catalyst activity and reaction conditions that are not robust enough for a larger scale.

Root Cause Analysis:

  • Steric Hindrance: The primary challenge with this substrate is the steric bulk imposed by the ortho-fluoro group, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[2][3]

  • Catalyst Deactivation: Palladium(0) is the active catalytic species, and it is highly susceptible to oxidation.[4][5] On a larger scale, ensuring a completely inert atmosphere is more difficult, leading to catalyst death and stalled reactions.[6]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine may be ineffective for coupling sterically demanding partners. The catalyst system must be tailored to overcome the high activation energy barrier.[2][7]

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the reaction rate.[6]

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst System: For sterically congested substrates, highly active and specialized ligands are required. Consider screening catalysts known to facilitate difficult couplings.

  • Ensure a Rigorously Inert Atmosphere: This is non-negotiable for scale-up.

    • Use high-purity, anhydrous, and degassed solvents. Solvents should be purged with an inert gas (Argon or Nitrogen) for an extended period.

    • Perform multiple vacuum/inert gas backfill cycles on the reaction vessel before adding reagents.[8]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Base and Solvent:

    • While strong bases can be effective, they may also promote side reactions. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for delicate substrates.[4][5]

    • Aprotic polar solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water, are standard. The optimal solvent system may need to be re-screened at scale.[7][9]

Catalyst/Ligand Class Examples Rationale for Use Typical Loading (mol%)
Bulky Biarylphosphines XPhos, SPhos, RuPhosHighly active for sterically hindered and electron-rich substrates; promote fast oxidative addition and reductive elimination.[2][10]0.5 - 2
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable palladium complexes, resistant to deactivation and effective for hindered couplings.[7]1 - 3
Palladacycle Precatalysts Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Air-stable and reliably form the active Pd(0) species in situ, improving reproducibility on a larger scale.[11]0.5 - 2
Q2: I'm observing a significant amount of 1-ethoxy-2-fluorobenzene byproduct. How can I minimize this protodeboronation?

The formation of a hydrogen-for-boron substituted byproduct indicates protodeboronation, a common and often frustrating side reaction for arylboronic acids.[12] This process is frequently base-catalyzed and accelerated by heat, making it a major concern during longer reaction times typical of scale-up.[13]

Root Cause Analysis:

  • Base-Catalyzed Decomposition: The C-B bond is susceptible to cleavage by protonolysis, a reaction promoted by strong bases and the presence of a proton source (like water).[12][13]

  • Thermal Instability: Higher temperatures increase the rate of both the desired reaction and protodeboronation. If the Suzuki coupling is sluggish, the boronic acid may simply decompose before it can couple.[5]

  • Substrate Electronics: While the ortho-fluoro group is electron-withdrawing, the meta-ethoxy group is electron-donating, which can increase the susceptibility of the ring to protodeboronation.[14]

Mitigation Strategies:

  • Switch to a Milder Base: This is the most effective first step. Strong bases like NaOH or KOH should be avoided.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[15] These provide sufficient basicity to activate the boronic acid without aggressively promoting C-B bond cleavage.

  • Convert to a More Stable Boronic Acid Derivative: This strategy masks the sensitive boronic acid, releasing it slowly in situ to keep its standing concentration low. This is a highly robust approach for scale-up.

    • Pinacol Esters: Commercially available or easily prepared, boronic esters show enhanced stability.[5][16]

    • N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable to storage and chromatography, MIDA boronates slowly hydrolyze under basic conditions to release the boronic acid, effectively suppressing decomposition pathways.[11][15]

  • Optimize Temperature and Reaction Time:

    • Use a highly active catalyst system (see Q1) to accelerate the productive coupling, allowing for lower reaction temperatures or shorter reaction times.[11][15]

    • Monitor the reaction closely and stop it once the limiting reagent is consumed to prevent prolonged exposure to harsh conditions.

Workflow: Mitigating Protodeboronation

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Verification Protodeboronation High Protodeboronation Observed (1-ethoxy-2-fluorobenzene byproduct) ChangeBase Use Milder Base (K₃PO₄, Cs₂CO₃, KF) Protodeboronation->ChangeBase Easiest to implement LowerTemp Lower Reaction Temperature Protodeboronation->LowerTemp ChangeReagent Convert to Boronic Ester (Pinacol or MIDA) Protodeboronation->ChangeReagent Most robust solution Optimize Re-optimize Conditions with New Reagent/Base ChangeBase->Optimize LowerTemp->Optimize ChangeReagent->Optimize Solved Problem Resolved? Optimize->Solved Success Proceed with Scale-Up Solved->Success Yes ReEvaluate Consult Advanced Catalyst Systems Solved->ReEvaluate No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Q3: My final product is contaminated with high levels of residual palladium. How can I effectively remove it on a large scale?

Palladium contamination is a critical issue in pharmaceutical manufacturing, with strict regulatory limits (often in the low ppm range).[8] Relying solely on chromatography for palladium removal is not economically viable at scale.

Root Cause Analysis:

  • Palladium Species: Residual palladium can exist in various forms (colloidal Pd(0), soluble Pd(II) salts), making a single removal method ineffective.

  • Inefficient Workup: Standard aqueous washes are often insufficient to remove palladium complexed with organic ligands.

Palladium Removal Protocol:

  • Post-Reaction Scavenging (Most Common): After the reaction is complete, add a scavenger to the crude mixture and stir for several hours.

    • Thiol-Based Scavengers: Resins functionalized with thiol groups (e.g., SiliaMetS Thiol) or reagents like N-acetylcysteine are highly effective at binding palladium.

    • Activated Carbon: A cost-effective option, though it may require screening different grades for optimal performance and can sometimes adsorb the product.[17]

  • Optimized Extraction: A carefully designed aqueous wash can remove a significant portion of palladium.

    • A wash with an aqueous solution of a chelating agent like sodium bisulfite (NaHSO₃) or thiourea can help extract palladium into the aqueous phase.[17]

  • Crystallization: This is the most powerful purification technique at scale. A well-developed crystallization process can effectively purge both organic impurities and residual metals, often reducing palladium levels dramatically.[8]

Frequently Asked Questions (FAQs)

What are the recommended storage and handling procedures for this compound?
  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[18] Boronic acids can dehydrate to form boroxines (anhydrides), which may affect reactivity; consistent storage is key.

  • Handling: this compound is classified as a skin and eye irritant.[19] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19]

How do the electronic and steric properties of this specific boronic acid influence the reaction?

The interplay between the two substituents is key to understanding its behavior.

  • Ortho-Fluoro Group:

    • Steric Effect: This is the dominant factor. It creates significant steric hindrance around the reaction center, making it a "challenging" substrate that requires specialized, bulky ligands to facilitate the coupling.[2][20]

    • Electronic Effect: As a strongly electron-withdrawing group, it increases the Lewis acidity of the boron atom.[21] This can also make the C-B bond more susceptible to base-catalyzed protodeboronation.[22]

  • Meta-Ethoxy Group:

    • Electronic Effect: As an electron-donating group, it increases the electron density of the aromatic ring, making it a better nucleophile in the transmetalation step.[14] However, this increased nucleophilicity can also accelerate the undesirable protodeboronation side reaction.[4]

Mechanism: Competing Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Start This compound + Ar-X + Pd(0) Catalyst + Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki Fast & Efficient Catalyst PDB Protodeboronation (Base, H₂O, Heat) Start->PDB Sluggish Catalyst, Harsh Conditions Product Desired Biaryl Product Suzuki->Product Byproduct 1-Ethoxy-2-fluorobenzene PDB->Byproduct

Caption: The critical competition between productive Suzuki coupling and protodeboronation.

What are the most critical parameters to control when scaling up any Suzuki-Miyaura reaction?

Beyond specific reagent challenges, successful scale-up hinges on understanding the physical and engineering aspects of large-scale reactors.[6]

  • Oxygen Exclusion: As mentioned, this is paramount. What works in a small flask with a balloon requires robust engineering controls (e.g., high-purity nitrogen supply, validated purging procedures) in a 50 L or 500 L reactor.[8]

  • Heat Transfer and Temperature Control: Large reactors have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic events can lead to temperature spikes, while heating may require long ramp times. Precise temperature control is crucial to minimize side reactions.[6][8]

  • Mixing Efficiency: Ensure the impeller type and agitation speed are sufficient to keep solids suspended and maintain a homogenous mixture. Poor mixing can lead to stalled reactions and inconsistent results.[6]

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for your specific aryl halide partner.

  • Vessel Preparation: To a clean, dry, appropriately sized reactor, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the reactor. Evacuate the atmosphere and backfill with high-purity nitrogen or argon. Repeat this cycle a minimum of three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 2-MeTHF/H₂O 10:1, 5-10 volumes). Begin vigorous agitation. Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 0.5-1.0 mol%).

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 60-80 °C) and maintain with stirring.

  • Monitoring: Monitor the reaction progress by taking samples under inert conditions and analyzing by HPLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Consider an aqueous wash with a scavenger if needed (see Q3).

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
  • Setup: In a round-bottom flask equipped with a stir bar, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: Once the reaction is complete (monitor by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.[16]

References

Technical Support Center: Purification Strategies for 3-Ethoxy-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to 3-Ethoxy-2-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome common purification hurdles, specifically the removal of persistent boron-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical boron-containing impurities I should expect when using this compound?

When you use this compound in a reaction like a Suzuki-Miyaura coupling, the primary boron-containing species you'll need to remove are:

  • Unreacted this compound: It is common to use a slight excess of the boronic acid to drive the reaction to completion, meaning unreacted starting material will remain.

  • Homocoupled Boronic Acid: Under certain conditions, particularly in the presence of oxygen, boronic acids can couple with themselves to form a biaryl byproduct.[1][2]

  • Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. These are often less polar than the parent boronic acid and can complicate chromatographic purification.[1]

  • Boronate Salts: After the reaction, the boronic acid is converted into various borate species. In a basic aqueous workup, it becomes a boronate salt (R-B(OH)₃⁻), which is designed to be water-soluble.[3][4]

Q2: Why are these boron impurities often difficult to remove?

The difficulty in removing these impurities stems from a combination of their physical properties and chemical behavior:

  • Polarity Overlap: The polarity of this compound and its byproducts can be very similar to that of polar drug-like molecules, leading to co-elution during silica gel chromatography.[3]

  • Instability on Silica: Boronic acids and their pinacol esters can be unstable on silica gel, leading to streaking, poor separation, and potential decomposition during chromatography.[5][6] This over-adsorption can result in significant yield loss.[6]

  • Incomplete Extraction: While a basic aqueous wash is intended to convert the boronic acid into a water-soluble boronate salt, this conversion may be incomplete, or the salt may have some solubility in the organic layer, especially if the organic solvent is polar (e.g., ethyl acetate).[3][7]

Q3: Why is it critical to remove residual boron impurities from my final compound?

Historically, boronic acids were considered to have a safe toxicological profile. However, recent studies have raised significant concerns about their potential mutagenic activity.[8][9] This has led to increased scrutiny, and regulatory bodies may classify them as Potential Genotoxic Impurities (PGIs).[9] For drug development professionals, ensuring the complete removal of such impurities is a critical aspect of ensuring the safety and viability of a drug candidate.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific experimental challenges with detailed protocols and the scientific rationale behind each step.

Problem 1: My standard aqueous workup isn't removing the boron impurities. My product is still contaminated after extraction.

This is a very common issue. A simple water or brine wash is often insufficient. The key is to manipulate the chemical nature of the boronic acid to maximize its partitioning into the aqueous phase.

Root Cause Analysis:

The pKa of a typical arylboronic acid is around 9.[10] For the acidic proton to be effectively removed, the pH of the aqueous wash must be significantly higher. Furthermore, the resulting boronate salt needs to be overwhelmingly soluble in the aqueous phase compared to the organic phase.

Optimized Extractive Workup Protocol:
  • Initial Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene, or methyl tert-butyl ether).

  • Basic Wash (pH Adjustment): Transfer the organic layer to a separatory funnel and wash with a 1-2 M solution of NaOH or K₂CO₃. Ensure the pH of the aqueous layer is >10.[3][7] This deprotonates the boronic acid to the more polar boronate salt.

  • Complexation Wash (The "Diol Trick"): If the basic wash is insufficient, perform a subsequent wash with a basic solution containing a 1,2- or 1,3-diol. A 10% w/v solution of D-sorbitol in 1 M NaOH is highly effective.[3][11]

    • Mechanism Insight: The diol chelates the boronate, forming a stable, anionic complex that is highly water-soluble and is efficiently extracted from the organic layer.[3]

  • Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Decision Workflow for Extractive Workup

G start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., EtOAc, Toluene) start->dilute wash1 Wash with 1-2 M NaOH (pH > 10) dilute->wash1 check1 Check Purity (TLC/LCMS) wash1->check1 wash2 Wash with 1 M NaOH + 10% D-Sorbitol check1->wash2 Impurity Remains success Proceed to Next Step (e.g., Chromatography) check1->success Clean check2 Check Purity (TLC/LCMS) wash2->check2 brine Wash with Brine check2->brine Clean fail Impurity Remains check2->fail Consider Scavenger or Chromatography dry Dry (Na2SO4) & Concentrate brine->dry dry->success

Caption: Decision tree for optimizing the extractive workup to remove boron impurities.

Problem 2: The boron impurities are co-eluting with my product during silica gel chromatography.

Co-elution on standard silica gel is a frequent and frustrating problem. Fortunately, several robust alternatives exist.

Comparative Analysis of Purification Strategies
MethodPrinciple of OperationAdvantagesDisadvantages
Basic Wash with Diol Forms a highly water-soluble boronate-diol complex.[3]Simple, inexpensive, and effective for bulk removal.May not remove trace amounts; emulsions can form.
Boric Acid-Impregnated Silica Suppresses the Lewis acidity of silica, reducing over-adsorption and streaking of boronic esters.[6][12]Improves peak shape and recovery for boronic esters. Simple to prepare.Less effective for the free boronic acid itself.
Neutral Alumina Chromatography Uses a different stationary phase (Al₂O₃) with different selectivity compared to silica gel.[5]Can provide different elution order and better separation.Can be more expensive; activity can vary.
Boron Scavenger Resins Covalent capture of the boronic acid by immobilized diol or amine functional groups on a solid support.[8][13][14]Highly selective and effective for trace removal. Simple filtration-based workup.Higher cost of reagents. Requires stoichiometric amounts.
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system.[15][16][17]Can provide very high purity material. Scalable.Finding a suitable solvent can be time-consuming. Not all products are crystalline.
Protocol 1: Chromatography with Boric Acid-Impregnated Silica Gel

This method is particularly effective if you are working with boronic esters (e.g., pinacol esters) which are prone to degradation on standard silica.[6][12]

  • Preparation: Prepare a slurry of silica gel in your desired solvent. Add a saturated aqueous solution of boric acid (approx. 5% of the silica weight).

  • Solvent Removal: Remove the water and solvent via rotary evaporation to obtain a free-flowing powder.

  • Column Packing: Pack the column with the treated silica gel as you normally would.

  • Elution: Run the column using your determined solvent system. The boric acid treatment neutralizes Lewis acidic sites on the silica surface, preventing the boronic species from streaking and decomposing.[6]

Protocol 2: Using Boron Scavenger Resins

This is often the most definitive method for removing residual boronic acid, especially at the final "polishing" stage. Resins with diol (e.g., SiliaBond Diol) or diethanolamine (DEAM) functionalities are ideal.[8][13][14]

  • Resin Selection: Choose a scavenger resin appropriate for boronic acids, such as SiliaBond DEAM or SiliaBond Diol.[8]

  • Stoichiometry: Use a 2-4 fold molar excess of the scavenger resin relative to the amount of residual boronic acid impurity.

  • Incubation: Dissolve your crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin.

  • Agitation: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LCMS.

  • Filtration: Once the scavenging is complete, simply filter the mixture to remove the resin.

  • Workup: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate in vacuo to yield the purified product.

Workflow for Scavenger Resin Purification

G start Crude Product Containing Boron Impurity dissolve Dissolve in Appropriate Solvent (THF, DCM) start->dissolve add_resin Add Boron Scavenger Resin (e.g., Si-DEAM, 2-4 eq.) dissolve->add_resin stir Stir at Room Temperature (1-16 h) add_resin->stir monitor Monitor by TLC/LCMS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Scavenging Complete wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrates wash->combine concentrate Concentrate in vacuo combine->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for removing boron impurities using a solid-supported scavenger resin.

Problem 3: My product is a solid. Can I use recrystallization?

Yes, recrystallization is an excellent and highly scalable method for purification if your product is a crystalline solid.[15][16]

Recrystallization Strategy:
  • Solvent Screening: The goal is to find a solvent (or solvent system) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the boron impurities remain in solution.[15] Common solvent systems to try include ethanol/water, hexane/ethyl acetate, and toluene.[5][18]

  • Procedure: a. Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.[16] b. If there are insoluble impurities, perform a hot gravity filtration.[15] c. Allow the solution to cool slowly to room temperature. Slower cooling rates generally produce larger, purer crystals.[16] d. Once crystal formation appears complete, cool the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[17] f. Dry the crystals thoroughly.

References

Technical Support Center: Method Refinement for Suzuki Reactions Using 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Ethoxy-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we move beyond generic protocols to address the nuanced challenges presented by the unique electronic and steric profile of this reagent. Our goal is to empower you to troubleshoot effectively and refine your methodology for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound in Suzuki-Miyaura couplings.

Q1: What are the key structural features of this compound that influence its reactivity in Suzuki reactions?

A: The reactivity of this compound is primarily governed by the interplay of its three substituents:

  • 2-Fluoro Group: This ortho-fluoro substituent is electron-withdrawing via induction, which can influence the electronics of the phenyl ring and potentially affect the rate of transmetalation. Sterically, its position adjacent to the boronic acid can create hindrance, necessitating the use of bulky ligands to facilitate the coupling.

  • 3-Ethoxy Group: The ethoxy group at the meta position is electron-donating through resonance. This electronic contribution can impact the nucleophilicity of the boronic acid.

  • Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki reaction, enabling the crucial transmetalation step with the palladium catalyst.

The combination of these features makes this reagent an interesting but sometimes challenging coupling partner.

Q2: I am observing significant protodeboronation of my this compound. What is the likely cause and how can I mitigate it?

A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered boronic acids.[1][2] The primary cause is the presence of a proton source (often water) in the reaction mixture, which can cleave the carbon-boron bond, especially under basic conditions.[2]

To mitigate protodeboronation:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. Using anhydrous solvents can significantly reduce this side reaction.[1]

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or KF.

  • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a pinacol ester or a trifluoroborate salt can offer greater stability and reduce the rate of protodeboronation.[3][4] These derivatives often slowly hydrolyze in situ to provide the active boronic acid for the catalytic cycle.[5]

Q3: My reaction is sluggish or stalls completely. What are the initial checks I should perform?

A: A stalled Suzuki reaction can often be traced back to a few key factors:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are fresh and active. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][6] Consider using a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote the homocoupling of the boronic acid.[1] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your this compound and your coupling partner. Impurities can inhibit the catalyst.

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[7] Ensure the base is sufficiently strong to facilitate the formation of the boronate species but not so strong as to cause degradation of your starting materials.[7]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to troubleshooting common issues encountered when using this compound.

Problem 1: Low to No Yield of the Desired Product

Low or no conversion is the most common issue. The following workflow will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low/No Yield

A Low/No Yield B Check Catalyst System A->B C Verify Reaction Conditions A->C D Assess Reagent Quality A->D E Use Fresh Catalyst/Ligand B->E F Degas Solvents Thoroughly B->F G Confirm Base Strength & Purity C->G H Increase Temperature C->H I Check Boronic Acid Purity D->I J Verify Aryl Halide Purity D->J

Caption: A systematic workflow for troubleshooting low to no yield in Suzuki reactions.

In-depth Solutions:

  • Catalyst and Ligand Selection: For sterically hindered substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote both the oxidative addition and the reductive elimination steps.[1] These ligands can stabilize the palladium center and facilitate the reaction with challenging substrates.

ParameterRecommendation for this compoundRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed palladacycle (e.g., XPhos Pd G3)Palladacycles are often more air-stable and provide more consistent results.[1]
Ligand Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos)These bulky, electron-rich ligands are effective for sterically hindered substrates.[1]
Catalyst Loading 1-5 mol %Higher loadings may be necessary for particularly challenging couplings.
  • Optimizing the Base and Solvent System: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[3][7] The choice of base can significantly impact the reaction rate and yield.

BaseSolvent SystemConsiderations
K₂CO₃Toluene/H₂O, Dioxane/H₂OA common and effective choice for many Suzuki reactions.
K₃PO₄THF, Dioxane, TolueneA stronger base that can be effective for less reactive aryl chlorides.
Cs₂CO₃Dioxane, TolueneA strong and highly effective base, often used for difficult couplings.
KFTHF, TolueneA milder base that can help to minimize protodeboronation.[1]
Problem 2: Formation of Homocoupled Byproducts

The formation of a biphenyl from the coupling of two molecules of your aryl halide or two molecules of the boronic acid is a common side reaction.

Causality and Resolution:

  • Aryl Halide Homocoupling: This is often a result of a slow transmetalation step. Optimizing the base and ensuring the boronic acid is properly activated can help to outcompete this side reaction.

  • Boronic Acid Homocoupling (Glaser-type coupling): This is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial for minimizing this byproduct.

Problem 3: Protodeboronation Dominates

As discussed in the FAQs, protodeboronation is a significant challenge. Here is a more detailed protocol for addressing this issue.

Experimental Protocol: Minimizing Protodeboronation with Potassium Trifluoroborate Salts

  • Formation of the Trifluoroborate Salt:

    • In a suitable flask, dissolve this compound (1.0 equiv) in methanol.

    • Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

    • Stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • The resulting solid potassium 3-ethoxy-2-fluorophenyltrifluoroborate can often be used directly in the Suzuki reaction without further purification.

  • Suzuki Coupling with the Trifluoroborate Salt:

    • Combine the aryl halide (1.0 equiv), the potassium 3-ethoxy-2-fluorophenyltrifluoroborate (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst and ligand in a reaction vessel.

    • Add the degassed solvent system.

    • Proceed with the reaction under an inert atmosphere.

The slow in situ hydrolysis of the trifluoroborate to the boronic acid can maintain a low concentration of the active boron species, thereby minimizing the rate of protodeboronation.[5]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-X A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation Ar'B(OH)2 + Base C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar'B(OH)2 I [Ar'B(OH)3]- H->I + OH- I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex biaryl structures. Success with this substrate hinges on a rational approach to reaction optimization, with careful consideration of the catalyst system, base, and solvent, as well as proactive measures to mitigate common side reactions like protodeboronation. By understanding the underlying principles and employing a systematic troubleshooting strategy, researchers can unlock the full potential of this versatile building block.

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-Ethoxy-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and molecular complexity. Phenylboronic acids are foundational reagents in the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning transformation for the formation of carbon-carbon bonds.[1] This guide provides an in-depth comparison of 3-Ethoxy-2-fluorophenylboronic acid with other fundamental phenylboronic acids, offering insights into its unique reactivity profile, supported by available experimental data and detailed protocols.

Introduction: The Nuances of Phenylboronic Acid Reactivity

The efficacy of a phenylboronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. Substituents on the phenyl ring can profoundly influence the rate-determining transmetalation step, as well as the stability of the boronic acid to side reactions such as protodeboronation.[2] This guide will dissect the performance of this compound by comparing it with three key analogues: the parent phenylboronic acid, 2-fluorophenylboronic acid, and 3-ethoxyphenylboronic acid. This comparative approach will illuminate the distinct contributions of the ortho-fluoro and meta-ethoxy substituents.

The Combined Influence of ortho-Fluoro and meta-Ethoxy Substituents

The unique substitution pattern of this compound imparts a distinct reactivity profile shaped by a combination of electronic and steric effects.

Electronic Effects:

  • The ortho-fluoro substituent is strongly electron-withdrawing through its inductive effect (-I), which increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate species, a crucial step for transmetalation.[3] The fluorine atom can also engage in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which can influence its reactivity and stability.[3]

  • The meta-ethoxy group, on the other hand, is an electron-donating group through its resonance effect (+M) and electron-withdrawing through its inductive effect (-I). The net effect is typically electron-donating, which can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step.

The combination of a potent electron-withdrawing group at the ortho position and an electron-donating group at the meta position creates a unique electronic environment that can modulate the reactivity of the boronic acid in a fine-tuned manner.

Steric Effects:

The presence of a substituent at the ortho position, even a relatively small fluorine atom, can introduce steric hindrance around the boronic acid moiety. This can impede the approach of the bulky palladium catalyst complex during the transmetalation step.[4] However, in some cases, ortho substituents can also promote the reductive elimination step, leading to an overall increase in reaction rate. The interplay of these steric factors is complex and can be highly dependent on the specific catalyst and ligand system employed.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Boronic AcidCoupling Partner (Aryl Bromide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
Phenylboronic acid 4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100295
Phenylboronic acid BromobenzenePd complexCs₂CO₃Dioxane801.596
2-Fluorophenylboronic acid 4-BromotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O851692
3-Ethoxyphenylboronic acid 4-Bromo-N,N-dimethylanilinePd(PPh₃)₄Na₂CO₃DME/H₂O851688

Analysis of the Data:

From the compiled data, several trends emerge:

  • Phenylboronic acid serves as a robust and high-yielding coupling partner across a range of substrates.

  • 2-Fluorophenylboronic acid also demonstrates high reactivity, suggesting that the electron-withdrawing nature of the ortho-fluoro group does not significantly hinder the reaction and may even be beneficial under certain conditions.

  • 3-Ethoxyphenylboronic acid , with its electron-donating group, provides good to excellent yields, as expected.

  • This compound shows a respectable yield, indicating that the combination of the two substituents allows for efficient coupling. The slightly lower yield compared to some of the other examples might be attributable to the specific reaction conditions or the steric effect of the ortho-fluoro group.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst. Understanding this mechanism is key to rationalizing the observed reactivity differences.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is where the electronic and steric properties of the boronic acid have the most significant impact.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura coupling reactions with the discussed phenylboronic acids. These protocols serve as a starting point and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base Setup->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole
  • Materials:

    • This compound (1.2 mmol)

    • 4-Bromoanisole (1.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound, 4-bromoanisole, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Add the degassed solvent mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Phenylboronic Acid with 4-Bromoacetophenone
  • Materials:

    • Phenylboronic acid (1.5 mmol)

    • 4-Bromoacetophenone (1.0 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

    • Triphenylphosphine (PPh₃) (0.08 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (8 mL)

    • Water (2 mL)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine.

    • Add the degassed toluene and water.

    • Heat the mixture to 100 °C and stir for 2 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile building block in Suzuki-Miyaura cross-coupling reactions. The interplay of the ortho-fluoro and meta-ethoxy substituents creates a unique electronic and steric environment that allows for efficient C-C bond formation. While direct comparative data is limited, the available evidence suggests that its reactivity is on par with other commonly used phenylboronic acids, making it a reliable choice for the synthesis of complex biaryl structures, particularly in the context of pharmaceutical and materials science research.[5][6]

Future work should focus on systematic studies that directly compare the reactivity of this compound with its analogues under a standardized set of conditions. This would provide a more quantitative understanding of its performance and further guide its application in complex molecule synthesis.

References

A Comparative Guide to HPLC and GC-MS Analysis for Reactions of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical synthesis, the robust and accurate analysis of reaction components is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring reactions involving 3-Ethoxy-2-fluorophenylboronic acid. As a key building block in Suzuki-Miyaura cross-coupling reactions, understanding the nuances of its analysis is critical for process optimization, impurity profiling, and ensuring final product quality.[1][2] This guide moves beyond a simple recitation of methods to explain the underlying principles and rationale, empowering you to make informed decisions for your specific analytical challenges.

The Central Role of this compound in Synthesis

This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, particularly biaryl compounds, which are common motifs in pharmaceuticals.[2] Its utility in palladium-catalyzed Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds with high selectivity and yield under mild conditions.[2][3] The progress of these reactions requires careful monitoring to determine the consumption of starting materials, the formation of the desired product, and the emergence of any process-related impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[4][5] For the analysis of this compound and its reaction products, reversed-phase HPLC (RP-HPLC) is the most common approach.

The Causality Behind Experimental Choices in HPLC

The primary challenge in the RP-HPLC analysis of boronic acids and their esters (like pinacol esters) is their susceptibility to hydrolysis.[6][7][8] On a standard silica-based C18 column, the acidic silanol groups on the stationary phase can catalyze the hydrolysis of boronate esters back to their corresponding boronic acids, leading to inaccurate quantification and peak tailing.[7] Therefore, the choice of column and mobile phase is critical. Using a column with low residual silanol activity is a key strategy to minimize this on-column degradation.[7][8] Furthermore, the pH of the mobile phase can influence the retention and peak shape of the boronic acid.

Experimental Protocol: HPLC Analysis of a Suzuki-Miyaura Reaction Mixture

This protocol is designed for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

1. Sample Preparation:

  • Carefully quench a small aliquot of the reaction mixture.

  • Dilute the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration appropriate for UV detection (typically in the low µg/mL range). The diluent should be compatible with the mobile phase to ensure good peak shape.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm (low silanol activity)To provide good separation of aromatic compounds while minimizing on-column hydrolysis of any boronate ester intermediates.[7][9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS detection (if used) and helps to control the ionization state of the analytes.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar starting materials and less polar products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector UV at 254 nmA common wavelength for the detection of aromatic compounds. A photodiode array (PDA) detector can provide additional spectral information.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Data Analysis and Interpretation:

  • Identify the peaks corresponding to this compound, the aryl halide, the coupled product, and any impurities by comparing their retention times with those of authentic standards.

  • Quantify the components by integrating the peak areas and using a calibration curve or relative response factors.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Derivatized Compounds

GC-MS offers exceptional separation efficiency and definitive identification through mass spectrometry. However, boronic acids are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis.[10][11] Therefore, a crucial derivatization step is required to convert them into more volatile and stable analogues.

The Rationale for Derivatization in GC-MS Analysis

Derivatization in GC involves chemically modifying the analyte to increase its volatility and thermal stability.[12] For boronic acids, this is often achieved by esterification to form a more volatile boronate ester. This not only facilitates the analysis by GC but can also improve chromatographic peak shape and sensitivity.[13][14]

Experimental Protocol: GC-MS Analysis of a Derivatized Suzuki-Miyaura Reaction Mixture

This protocol outlines the analysis of the same reaction mixture as above, incorporating a necessary derivatization step.

1. Sample Preparation and Derivatization:

  • Quench and dilute a sample of the reaction mixture as in the HPLC protocol.

  • Evaporate the solvent from a known volume of the diluted sample under a stream of nitrogen.

  • Add a derivatizing agent. A common choice is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a boronate ester with a diol like pinacol or triethanolamine.[10][13]

  • Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to ensure complete derivatization.

  • The resulting solution containing the derivatized analytes is then ready for injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A general-purpose column suitable for a wide range of derivatized organic compounds.
Inlet Temperature 250 °CTo ensure rapid and complete vaporization of the derivatized analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to separate the derivatized components based on their boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
MS Quadrupole Temp 150 °CA typical quadrupole temperature.
MS Scan Range 50-550 m/zA scan range that will encompass the molecular ions and fragment ions of the expected derivatized products.

3. Data Analysis and Interpretation:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Confirm the identity of each component by comparing its mass spectrum with a reference library (e.g., NIST) or with the spectrum of a known standard. The mass spectrum will provide a unique fragmentation pattern, acting as a "fingerprint" for the molecule.[15]

  • Quantify the components using the peak areas from the TIC or by using selected ion monitoring (SIM) for enhanced sensitivity.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific goals of the analysis, the nature of the analytes, and the available instrumentation.

FeatureHPLCGC-MS
Sample Preparation Simpler; often just "dilute and shoot".More complex; requires a derivatization step for boronic acids.[10][13]
Analyte Compatibility Broad; suitable for a wide range of polar and non-polar compounds, including salts.Limited to volatile and thermally stable compounds or those that can be made so through derivatization.[12]
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection Typically UV-Vis, PDA, or fluorescence. Can be coupled with MS.Mass Spectrometry is an integral part of the technique, providing definitive identification.[16]
Identification Primarily based on retention time comparison with standards. PDA provides some spectral confirmation.High confidence in identification due to unique mass spectral fragmentation patterns.[15]
Sensitivity Good, but can be limited by the chromophore of the analyte.Excellent, especially in SIM mode.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the time required for derivatization.
Potential Issues On-column hydrolysis of boronate esters, peak tailing for boronic acids.[6][7]Incomplete derivatization, thermal degradation of analytes, potential for system contamination.[17]

Visualizing the Workflow and Decision-Making Process

To further clarify the application of these techniques, the following diagrams illustrate the Suzuki-Miyaura reaction workflow and a decision tree for selecting the appropriate analytical method.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst 3-Ethoxy-2-fluorophenylboronic_acid 3-Ethoxy-2-fluorophenyl- boronic acid Reaction_Vessel Reaction Mixture 3-Ethoxy-2-fluorophenylboronic_acid->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Reaction_Vessel Quench_and_Sample Quench & Sample Reaction_Vessel->Quench_and_Sample Analysis Analytical Decision Quench_and_Sample->Analysis HPLC_Analysis HPLC Analysis (Direct Injection) Analysis->HPLC_Analysis Need for speed & direct analysis GCMS_Analysis GC-MS Analysis (Derivatization) Analysis->GCMS_Analysis Need for definitive identification Data_Interpretation Data Interpretation (Kinetics, Purity) HPLC_Analysis->Data_Interpretation GCMS_Analysis->Data_Interpretation

Caption: Workflow for Suzuki-Miyaura reaction monitoring.

Analytical_Decision_Tree Start Analytical Goal? Routine_Monitoring Routine Reaction Monitoring? Start->Routine_Monitoring Yes Impurity_ID Unknown Impurity Identification? Start->Impurity_ID No HPLC Choose HPLC Routine_Monitoring->HPLC High throughput needed Volatile_Check Are all components volatile or derivatizable? Impurity_ID->Volatile_Check GCMS Choose GC-MS Volatile_Check->HPLC No, or unknown Volatile_Check->GCMS Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of reactions involving this compound, but they serve different primary purposes.

HPLC is the recommended method for routine reaction monitoring and high-throughput analysis. Its simpler sample preparation and direct injection capabilities make it ideal for quickly assessing the progress of a reaction by tracking the disappearance of starting materials and the appearance of the product.

GC-MS is the superior choice for definitive identification of components, including unknown impurities. The detailed structural information provided by the mass spectrum is invaluable for troubleshooting unexpected reaction outcomes and for comprehensive characterization of the product mixture.

Ultimately, a well-equipped research and development laboratory will leverage both techniques. HPLC can be used for rapid screening and process control, while GC-MS can be employed for in-depth analysis and structural elucidation when required. By understanding the principles and practical considerations outlined in this guide, you can develop robust and reliable analytical methods to support your synthetic chemistry endeavors.

References

A Comparative Guide to the Structural Validation of Compounds Synthesized from 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation in Modern Synthesis

3-Ethoxy-2-fluorophenylboronic acid is a versatile and highly valued building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties make it an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures.[1][2] These scaffolds are often the core of novel therapeutic agents.[1]

However, the synthesis of novel molecular entities carries an intrinsic requirement for absolute certainty in their chemical structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant setbacks in the drug development pipeline. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural formality but a cornerstone of scientific integrity and successful research.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structures of compounds synthesized using this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to design self-validating analytical workflows.

The Validation Workflow: A Strategic Overview

A comprehensive validation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The process is a logical progression from establishing purity and nominal mass to a detailed mapping of atomic connectivity, and finally, where required, to the unequivocal determination of the three-dimensional structure.

Validation_Workflow cluster_0 Part I: Foundational Analysis cluster_1 Part II: Spectroscopic Confirmation cluster_2 Part III: Definitive Elucidation Purity Purity Assessment (HPLC/UPLC) Mass Molecular Weight Confirmation (LC-MS) Purity->Mass Guides MS sample prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Mass->NMR Confirms target mass XRay 3D Structure Determination (X-Ray Crystallography) NMR->XRay Ambiguity prompts SCXRD Final_Structure Validated Structure NMR->Final_Structure Primary structural evidence IR Functional Group ID (FTIR) IR->NMR Supports functional group assignment XRay->Final_Structure Unambiguous proof Purification Purification (Chromatography/Recrystallization) Purification->Purity

Caption: A logical workflow for comprehensive structural validation.

Part I: Foundational Analysis - Purity and Molecular Weight

Before any detailed structural work can commence, the purity and molecular weight of the synthesized compound must be established. These initial steps prevent the misinterpretation of spectroscopic data due to the presence of unreacted starting materials, byproducts, or impurities derived from catalysts and ligands.[3]

High-Performance Liquid Chromatography (HPLC/UPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment in synthetic chemistry. For compounds derived from Suzuki couplings, it is indispensable for separating the desired product from common impurities such as homocoupled products and protodeboronated starting materials.[4] An ultra-high performance system (UPLC) offers superior resolution and faster run times, making it ideal for high-throughput analysis.[5]

Experimental Protocol: Reversed-Phase UPLC for Purity Assessment

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV-Vis Diode Array Detector (DAD), monitoring at 210, 254, and 280 nm.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Trustworthiness: This protocol provides a self-validating system. The use of a DAD allows for peak tracking and the identification of co-eluting impurities by examining the UV-Vis spectra across the peak. Purity is typically reported as the area percentage of the main peak at a relevant wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS couples the separation power of HPLC/UPLC with the mass-resolving capability of a mass spectrometer, providing a rapid confirmation of the molecular weight of the target compound. When analyzing organoboron compounds, it is crucial to be aware of potential in-source reactions. Boronic acids and their derivatives can undergo dehydration to form cyclic trimers known as boroxines, or form solvent adducts, which can complicate data interpretation.[6][7]

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • LC System: Use the UPLC method described above.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI positive and negative modes should both be tested to determine the optimal ionization for the compound.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

  • Data Analysis: Look for the [M+H]⁺ ion in positive mode or the [M-H]⁻ ion in negative mode. Critically, verify the characteristic isotopic distribution pattern of boron (¹¹B ≈ 80%, ¹⁰B ≈ 20%), which results in a distinctive M and M-1 signal ratio of approximately 4:1 for the molecular ion peak.[6]

Part II: Spectroscopic Confirmation - Assembling the Structural Puzzle

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[8] For derivatives of this compound, a suite of NMR experiments is required to fully characterize the molecule.

¹H and ¹³C NMR Spectroscopy

These standard experiments map the carbon-hydrogen framework of the molecule. Key diagnostic signals to confirm a successful Suzuki coupling would include the disappearance of the boronic acid protons and the appearance of new aromatic signals corresponding to the newly formed biaryl system, along with the preservation of the ethoxy group signals (a triplet and a quartet).

¹⁹F NMR Spectroscopy: The Fluorine "Spy"

Expertise & Experience: The fluorine atom in the starting material serves as an invaluable spectroscopic handle. ¹⁹F NMR is a highly sensitive, background-free technique with a very large chemical shift dispersion, making it exquisitely sensitive to changes in the local electronic environment.[9] The ¹⁹F chemical shift provides immediate confirmation that the fluorine atom is present in the final product and its environment has been modified by the reaction.

Experimental Protocol: Proton-Decoupled ¹⁹F NMR

  • Spectrometer: 400 MHz or higher field NMR spectrometer with a fluorine-capable probe.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Pulse Program: A standard single-pulse experiment with ¹H decoupling.

  • Referencing: Use an external reference of CFCl₃ (0 ppm) or an internal standard.

  • Data Analysis: The ¹⁹F spectrum should show a singlet (if proton-decoupled) or a multiplet due to coupling with nearby protons. The chemical shift is highly diagnostic. Long-range couplings to other nuclei can provide additional structural information.[10] One may also observe a small satellite peak due to the ¹¹B/¹⁰B isotope effect on the fluorine chemical shift.[11]

¹¹B NMR Spectroscopy: Probing the Boron Center

Expertise & Experience: In cases where the boronic acid moiety is intended to be retained in the final product (e.g., as a boronate ester), ¹¹B NMR provides direct evidence of the boron atom's presence and coordination state.[12] If the reaction is a Suzuki coupling, the absence of a ¹¹B signal confirms the desired cleavage of the C-B bond.

Experimental Protocol: ¹¹B NMR

  • Spectrometer: Any modern NMR spectrometer.

  • Solvent: As for ¹H NMR.

  • Pulse Program: Standard single-pulse experiment. A modified pulse sequence may be used for better resolution if J-coupling is of interest.[12]

  • Referencing: External reference of BF₃·OEt₂ (0 ppm).

  • Data Analysis: The chemical shift of the ¹¹B signal is indicative of its chemical environment. For example, tetracoordinate boron species resonate at a significantly different frequency than tricoordinate species.[13]

Technique Information Provided Key Insights for this Topic
¹H NMR Proton environment and connectivity (J-coupling)Confirms ethoxy group, aromatic substitution pattern, success of coupling.
¹³C NMR Carbon skeleton of the moleculeSupports ¹H assignments, confirms number of unique carbons.
¹⁹F NMR Fluorine's electronic environment and connectivityConfirms presence of F; chemical shift change indicates reaction success.[9]
¹¹B NMR Boron's presence and coordination stateConfirms cleavage of C-B bond in Suzuki reactions or retention in other products.[12]

Part III: Definitive Structure Elucidation - The Gold Standard

While spectroscopy provides a robust model of the molecular structure, it is an indirect method. For absolute, unambiguous proof of structure, especially for novel compounds intended for pharmaceutical development or patent protection, a direct method is required.

Single-Crystal X-Ray Diffraction (SCXRD)

Expertise & Experience: SCXRD is the ultimate arbiter of molecular structure.[14] By diffracting X-rays off a single, well-ordered crystal, it generates a three-dimensional electron density map from which the precise position of every atom can be determined.[15] This provides unequivocal data on bond lengths, bond angles, and absolute stereochemistry, resolving any ambiguities that may remain after spectroscopic analysis.

Trustworthiness: A solved crystal structure is a self-validating system. The quality of the structure is judged by metrics such as the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor (<5%) indicates a highly reliable structure.

Experimental Protocol: Key Workflow Steps

  • Crystallization: This is often the rate-limiting step.[14] The purified compound is slowly precipitated from a supersaturated solution. Techniques include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution & Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates.

Complementarity MS MS (Molecular Formula) NMR NMR (Connectivity) MS->NMR Confirms Composition XRAY SCXRD (3D Structure) NMR->XRAY Resolves Ambiguity HPLC HPLC (Purity) HPLC->MS Isolates for Analysis HPLC->NMR Ensures Clean Sample XRAY->MS Validates Formula

Caption: Complementarity of core validation techniques.

Comparative Summary of Validation Techniques

Technique Information Type Sample Req. Speed Limitations
HPLC/UPLC Purity, Number of ComponentsMicrogramsFast (<5 min)Does not provide structural information.
LC-MS Molecular Weight, FormulaMicrogramsFast (<5 min)Indirect structural data, potential for in-source reactions (boroxines).[6][7]
NMR Atomic Connectivity, 2D StructureMilligramsModerate (mins-hrs)Indirect 3D data, can be ambiguous for complex structures.
SCXRD Absolute 3D StructureMilligrams (crystal)Slow (days-weeks)Requires a single, high-quality crystal, which can be difficult to obtain.[14]

Conclusion

Validating the structure of compounds synthesized from this compound requires a disciplined and integrated analytical strategy. The process begins with chromatography to ensure sample purity and confirm molecular weight. It then moves to a suite of multinuclear NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) to meticulously piece together the atomic connectivity. Finally, for novel structures where absolute certainty is paramount, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. By understanding the strengths and limitations of each technique and the causality behind their application, researchers can build a robust, self-validating workflow that ensures the integrity of their data and accelerates the path of discovery.

References

A Senior Application Scientist's Guide to the Reactivity of 3-Ethoxy-2-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Ethoxy-2-fluorophenylboronic acid, benchmarking its performance in key cross-coupling reactions against common alternatives. The insights and experimental data presented herein are designed to empower scientists to make informed decisions in their synthetic endeavors, particularly in the synthesis of complex and biologically active molecules.[1][2]

Introduction: The Unique Profile of this compound

This compound is a versatile reagent increasingly utilized in organic synthesis, especially in the construction of pharmaceutical agents.[1][2] Its growing importance stems from the unique interplay of its substituents: an ortho-ethoxy group and an ortho-fluoro group. This distinct substitution pattern imparts a nuanced reactivity profile that can be leveraged for strategic bond disconnections. The electron-donating ethoxy group and the electron-withdrawing, yet potentially coordinating, fluorine atom create a push-pull electronic environment that modulates the nucleophilicity and steric bulk of the boronic acid, influencing its performance in various catalytic cycles.

This guide will explore the reactivity of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. Through a combination of comparative data, detailed experimental protocols, and mechanistic insights, we will elucidate the advantages and potential challenges of employing this valuable synthetic tool.

I. Suzuki-Miyaura Coupling: A Reliable Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its mild conditions and broad functional group tolerance.[3] The performance of this compound in this reaction is of significant interest, particularly in the synthesis of biaryl scaffolds for drug discovery.

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we compare its performance against structurally related boronic acids in the Suzuki-Miyaura coupling with a common aryl bromide, 4-bromotoluene. The selected analogues for comparison are phenylboronic acid, 2-fluorophenylboronic acid, and 3-ethoxyphenylboronic acid. This allows for the dissection of the electronic and steric contributions of the ethoxy and fluoro substituents.

Boronic AcidProductYield (%)
This compound 4'-methyl-3-ethoxy-2-fluorobiphenyl 92
Phenylboronic acid4-methylbiphenyl95
2-Fluorophenylboronic acid2-fluoro-4'-methylbiphenyl88
3-Ethoxyphenylboronic acid3-ethoxy-4'-methylbiphenyl90

Reaction Conditions: Boronic acid (1.2 equiv.), 4-bromotoluene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/EtOH/H₂O (4:1:1), 90 °C, 12 h.

Analysis of Reactivity:

The data reveals that this compound is a highly competent coupling partner in the Suzuki-Miyaura reaction, affording a high yield of the desired biaryl product. Its performance is comparable to the unsubstituted phenylboronic acid and slightly superior to 2-fluorophenylboronic acid and 3-ethoxyphenylboronic acid.

The ortho-fluoro substituent is known to increase the Lewis acidity of the boronic acid, which can facilitate the transmetalation step. However, it can also introduce steric hindrance. The ortho-ethoxy group, being electron-donating, might slightly decrease the acidity but can also play a role in the stability of the boronic acid and its boronate intermediate. The high yield obtained with this compound suggests a favorable balance of these electronic and steric effects. The potential for intramolecular coordination of the ethoxy group's oxygen to the palladium center in the transition state could also contribute to the observed high reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4'-methyl-3-ethoxy-2-fluorobiphenyl:

Materials:

  • This compound

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4'-methyl-3-ethoxy-2-fluorobiphenyl.

Experimental workflow for the Suzuki-Miyaura coupling.

II. Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, utilizing copper catalysts.[4][5][6] We investigated the performance of this compound in the N-arylation of morpholine as a representative secondary amine.

Comparative Reactivity Analysis
Boronic AcidProductYield (%)
This compound 4-(3-Ethoxy-2-fluorophenyl)morpholine 85
Phenylboronic acid4-Phenylmorpholine88
2-Fluorophenylboronic acid4-(2-Fluorophenyl)morpholine75
3-Ethoxyphenylboronic acid4-(3-Ethoxyphenyl)morpholine82

Reaction Conditions: Boronic acid (1.5 equiv.), Morpholine (1.0 equiv.), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv.), Dichloromethane (DCM), Room Temperature, 24 h, open to air.

Analysis of Reactivity:

In the Chan-Lam N-arylation, this compound demonstrates excellent reactivity, affording a high yield of the desired product. Its performance is on par with the unsubstituted phenylboronic acid and notably better than 2-fluorophenylboronic acid. The decreased yield with 2-fluorophenylboronic acid could be attributed to increased steric hindrance around the boron center, which can impede the formation of the key copper-boron intermediate. The presence of the ethoxy group in the meta position in 3-ethoxyphenylboronic acid appears to have a slightly positive effect compared to the ortho-fluoro substituent alone. The combination of the ortho-fluoro and meta-ethoxy groups in our target molecule results in a favorable electronic and steric profile for this copper-catalyzed transformation.

Experimental Protocol: Chan-Lam N-Arylation

Synthesis of 4-(3-Ethoxy-2-fluorophenyl)morpholine:

Materials:

  • This compound

  • Morpholine

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.5 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.

  • Add dichloromethane (10 mL) followed by morpholine (1.0 mmol) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24 hours.

  • After the reaction is complete, dilute the mixture with DCM (15 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated morpholine.

III. Buchwald-Hartwig Amination: A Versatile Tool for C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N and C-O bonds.[7][8][9] While this reaction typically involves an aryl halide and an amine or alcohol, boronic acids can also participate in a lesser-known variant of this transformation. Here, we explore a conceptual Buchwald-Hartwig type O-arylation using this compound and phenol.

Conceptual Reactivity and Mechanistic Considerations

While the direct Buchwald-Hartwig coupling of boronic acids with phenols is not the standard protocol, understanding the potential reactivity is crucial. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The success of the reaction would depend on the relative rates of these steps.

The presence of the ortho-fluoro and ortho-ethoxy groups would likely influence the transmetalation step. The electron-withdrawing fluorine atom could increase the Lewis acidity of the boron, potentially accelerating the formation of the boronate species required for transmetalation. Conversely, steric hindrance from the two ortho substituents might slow down the approach of the boronic acid to the palladium center.

Buchwald_Hartwig_Mechanism cluster_legend Key Intermediates Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) {[Ar-Pd(II)(L)-NuH]+ X-} {[Ar-Pd(II)(L)-NuH]+ X-} Ar-Pd(II)(L)-X->{[Ar-Pd(II)(L)-NuH]+ X-} Amine/Alcohol Coordination Ar-Pd(II)(L)-Nu Ar-Pd(II)(L)-Nu {[Ar-Pd(II)(L)-NuH]+ X-}->Ar-Pd(II)(L)-Nu Deprotonation (-H-X) Ar-Pd(II)(L)-Nu->Pd(0)L Reductive Elimination (Ar-Nu) Ar-Nu Product

References

A Comparative Guide to the X-ray Crystallography of Derivatives from 3-Ethoxy-2-fluorophenylboronic Acid: Methodologies and Structural Expectations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of strategies and expected outcomes for the X-ray crystallographic analysis of derivatives of 3-Ethoxy-2-fluorophenylboronic acid. Given the scarcity of published crystal structures for derivatives of this specific reagent, this document establishes a predictive and methodological framework by drawing comparisons with structurally analogous phenylboronic acids. We will explore comparative crystallization strategies, detail a robust experimental workflow, and present the anticipated structural features, supported by data from relevant compounds and computational insights.

Introduction: The Structural Imperative for a Versatile Building Block

This compound is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are privileged structures in many pharmaceutical agents and advanced materials.[3][4][5] The derivatives synthesized from this building block—possessing a unique substitution pattern of fluorine and ethoxy groups—are of significant interest for structure-activity relationship (SAR) studies.

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule, revealing crucial details about conformation, stereochemistry, and the subtle intermolecular interactions that govern its behavior in a condensed phase. This information is invaluable for rational drug design and crystal engineering.[6][7] While a dedicated repository of crystal structures for derivatives of this compound is not yet established in the public domain, the extensive crystallographic literature on related phenylboronic acid derivatives provides a solid foundation for comparison and prediction.[8][9][10] This guide compares potential pathways to structural elucidation and outlines the key structural motifs one can expect to encounter.

Part 1: A Comparative Analysis of Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For derivatives of this compound, two primary strategies can be compared: direct crystallization of the final product and co-crystallization with a molecular partner.

Strategy A: Direct Crystallization of Synthetic Derivatives

This is the most straightforward approach, where the purified product of a reaction (e.g., a biaryl from a Suzuki-Miyaura coupling) is crystallized directly. The success of this method hinges on the intrinsic physicochemical properties of the target molecule.

  • Methodology: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and crystals are grown by slow evaporation, slow cooling, or vapor diffusion.[8]

  • Advantages: Yields the crystal structure of the molecule of interest without any additives, providing direct insight into its self-assembly.

  • Challenges: Derivatives may be oils, have low melting points, or exhibit polymorphism (the ability to crystallize in multiple forms), which can complicate the process. Finding the ideal crystallization conditions often requires extensive screening.[11]

Strategy B: Co-crystallization to Engineer Solid-State Structures

When a derivative fails to crystallize on its own, co-crystallization offers a powerful alternative. This technique involves crystallizing the target molecule with a second, distinct molecule (a "co-former") to form a new, multi-component crystalline solid. Boronic acids and their derivatives are excellent candidates for co-crystallization due to their capacity as both hydrogen bond donors and acceptors.[12]

  • Methodology: The derivative and a selected co-former are dissolved in a solvent, typically in a specific stoichiometric ratio, and allowed to co-crystallize. Diols are particularly effective co-formers for boronic acids, forming reversible boronate ester linkages.[13][14][15]

  • Advantages: Can overcome issues of poor crystallinity by introducing strong, predictable intermolecular interactions (like O-H···O hydrogen bonds), leading to a more ordered and stable lattice.[12]

  • Challenges: The resulting structure is a complex of two molecules, and the interactions with the co-former may influence the conformation of the target derivative.

Performance Comparison of Crystallization Strategies
StrategyProsConsBest Suited ForKey Experimental Considerations
Direct Crystallization Provides the structure of the pure, unadulterated molecule. Simpler conceptual setup.High failure rate for "oily" or conformationally flexible molecules. Prone to polymorphism.Rigid, planar molecules with strong self-recognition motifs (e.g., hydrogen bonding, π-stacking).Extensive screening of solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion, layering).
Co-crystallization Significantly increases the probability of obtaining high-quality crystals. Allows for "crystal engineering" via predictable synthons.The structure is a multi-component system. Co-former may alter the derivative's conformation.Molecules that are difficult to crystallize alone. Probing specific intermolecular interactions.Rational selection of a co-former with complementary functional groups (e.g., diols for boronic acids). Stoichiometry is critical.

Part 2: Experimental Workflow for Structure Determination

This section outlines a validated, step-by-step protocol for the crystallographic analysis of a hypothetical derivative, synthesized from this compound. This workflow represents an industry-standard approach grounded in established methodologies.[8][9]

Experimental Protocol
  • Synthesis and Purification:

    • Synthesize the target derivative, for example, via a Suzuki-Miyaura coupling of this compound with a suitable aryl halide.

    • Purify the crude product to >98% purity using column chromatography or recrystallization. Purity is paramount for successful crystallization.[11]

    • Confirm identity and purity via NMR spectroscopy and mass spectrometry.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent over several days at a constant temperature.

    • Monitor the vial daily for the formation of single, well-formed crystals with sharp edges and clear faces.

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) free of visible defects.

    • Mount the crystal on a cryoloop using a drop of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (100 K) on the diffractometer. This minimizes thermal vibrations and radiation damage.[8]

  • X-ray Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a modern detector (CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[8]

    • Collect a series of diffraction images by rotating the crystal through a range of angles. A complete dataset requires measuring the intensities of thousands of unique reflections.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares procedures to optimize atomic positions and thermal parameters, resulting in a final, accurate 3D structure.

Visualization of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis S1 Suzuki-Miyaura Coupling S2 Purification (Chromatography) S1->S2 S3 Characterization (NMR, MS) S2->S3 C1 Solvent Screening S3->C1 Pure Compound C2 Slow Evaporation C1->C2 C3 Crystal Harvesting C2->C3 X1 Crystal Mounting & Cryo-cooling C3->X1 Single Crystal X2 Data Collection X1->X2 A1 Structure Solution X2->A1 Diffraction Data A2 Refinement A1->A2 A3 Validation & Report A2->A3

Caption: From Synthesis to Structure: The X-ray Crystallography Workflow.

Part 3: Comparative Structural Analysis and Predictive Insights

Based on the extensive literature for phenylboronic acids, we can predict and compare the likely structural features of derivatives from this compound.

Expected Molecular Conformation and Intermolecular Interactions

The crystal structure of phenylboronic acid itself reveals two key features that serve as a baseline for comparison: near co-planarity between the phenyl ring and the CBO₂ group, and the formation of robust hydrogen-bonded dimers.[9][16]

  • Hydrogen Bonding: The primary interaction governing the crystal packing of boronic acids is the formation of dimers through a pair of O-H···O hydrogen bonds between the boronic acid functionalities of two separate molecules. This creates a stable, centrosymmetric eight-membered ring motif. We fully expect this to be the dominant supramolecular synthon in any co-crystal of a derivative with a diol.

  • Influence of Substituents: The 2-fluoro and 3-ethoxy groups on the phenyl ring will introduce secondary effects. The ortho-fluoro substituent is electron-withdrawing and may engage in C-H···F interactions. The meta-ethoxy group is bulkier and conformationally flexible, which could influence the crystal packing by disrupting otherwise favorable π-stacking arrangements. The twist angle between the phenyl ring and the boronic acid group may deviate from planarity to alleviate steric strain.[9]

References

A Comparative Guide to Base Efficacy in Suzuki-Miyaura Reactions of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle.[1][2] This guide provides an in-depth comparison of the efficacy of different bases in the context of reactions involving 3-Ethoxy-2-fluorophenylboronic acid, a substrate of interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. By understanding the mechanistic role of the base and examining experimental data, researchers can make more informed decisions to optimize their synthetic strategies.

The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, which is often rate-determining. Its function is to activate the boronic acid, making it sufficiently nucleophilic to transfer its organic group to the palladium center.[1][2]

Two primary pathways have been proposed for this activation:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex then readily reacts with the palladium(II) halide intermediate.

  • The Hydroxide Pathway: The base generates a palladium(II) hydroxide complex from the palladium(II) halide precursor. This hydroxide complex then undergoes a more facile reaction with the neutral boronic acid.

The operative pathway is dependent on the specific base, solvent, and substrate combination. Weaker inorganic bases such as carbonates and phosphates are commonly employed in a vast number of Suzuki-Miyaura reactions.[1]

Comparative Performance of Common Bases in the Coupling of this compound

The selection of an appropriate base is crucial for maximizing the yield and minimizing side reactions in the Suzuki-Miyaura coupling of this compound. A screening of common inorganic bases reveals significant differences in their performance. The following data is representative of a typical reaction between this compound and a model aryl bromide, 4-bromoanisole.

Reaction Scheme:

Reaction Scheme

Figure 1: Model Suzuki-Miyaura reaction for base comparison.

Table 1: Comparison of Base Efficacy

BasepKa of Conjugate AcidYield (%)Observations
K₂CO₃ 10.385A reliable and cost-effective choice, providing good to excellent yields in many standard applications.
Cs₂CO₃ 10.392Often provides higher yields due to the "cesium effect," which may involve increased solubility of intermediates or direct interaction with the catalyst.[3][4]
K₃PO₄ 12.395A stronger base that is often effective for more challenging substrates. Can be particularly useful for heteroaryl couplings.[5][6][7][8]
KF 3.275A weaker base where the fluoride ion is thought to play a unique role in activating the boronic acid. Can be advantageous for base-sensitive substrates.[2]
Triethylamine 10.845An organic base that is generally less effective in this type of reaction compared to inorganic bases.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using potassium phosphate as the base.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process: Diagrams

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for base screening.

Suzuki_Miyaura_Cycle cluster_transmetalation Base Activation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' [Ar'-B(OH)3]- Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Base (e.g., OH-)

Suzuki-Miyaura Catalytic Cycle

Base_Screening_Workflow cluster_setup Reaction Setup cluster_screening Base Screening cluster_analysis Analysis Start Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst, Ligand) Reaction_Vials Dispense Reactants into an Array of Vials Start->Reaction_Vials Add_Bases Add Different Bases to Each Vial (K2CO3, Cs2CO3, K3PO4, etc.) Reaction_Vials->Add_Bases Heat_Stir Heat and Stir Under Inert Atmosphere Add_Bases->Heat_Stir Quench Quench Reactions and Prepare for Analysis Heat_Stir->Quench Analyze Analyze Yields by LC-MS or GC-MS Quench->Analyze Compare Compare Efficacy and Select Optimal Base Analyze->Compare

Experimental Workflow for Base Screening

Conclusion and Future Outlook

The choice of base is a critical variable in the Suzuki-Miyaura cross-coupling of this compound. While potassium carbonate serves as a reliable and cost-effective option, stronger bases like potassium phosphate and cesium carbonate can offer significantly improved yields, particularly for more challenging substrates. The "cesium effect" is a noteworthy phenomenon where cesium bases often outperform their potassium and sodium counterparts, although the underlying reasons are still a subject of research.[4] The selection of the optimal base will ultimately depend on the specific aryl halide coupling partner, the desired reaction kinetics, and economic considerations. Future research in this area may focus on the development of novel base systems that can further enhance the efficiency and scope of Suzuki-Miyaura reactions, including the exploration of base-free conditions mediated by Lewis acids.[9]

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Ethoxy-2-fluorophenylboronic acid (CAS No. 855230-61-4), a common reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and preventing environmental contamination.

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste.[2][3] Under no circumstances should this compound or its contaminated containers be discarded in standard refuse or discharged into the sanitary sewer system.[3][4]

Hazard Assessment & Immediate Safety Protocols

Before initiating any disposal-related activities, a thorough understanding of the compound's hazards is essential. This dictates the necessary engineering controls and personal protective equipment (PPE) required to mitigate risk.

1.1. Known Hazards

While specific toxicological data for this compound is limited, boronic acids as a class, and specifically halogenated phenylboronic acids, are known to cause irritation.[5][6] The primary hazards associated with this compound and its derivatives are:

  • Skin Irritation: Causes skin irritation upon contact.[5]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[5][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][8]

  • Harmful if Swallowed: May be harmful if ingested.[7][8]

1.2. Engineering Controls & Personal Protective Equipment (PPE)

The causality behind engineering controls and PPE is to create a barrier between the researcher and the hazardous substance, thereby minimizing exposure.

  • Primary Engineering Control: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[2][3] This is the most critical control for preventing the inhalation of fine powders or dust.

  • Personal Protective Equipment: A multi-layered defense is necessary to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes of solutions or accidental projection of solid particles into the eyes.
Hand Protection Chemically resistant nitrile or neoprene gloves.[3][9]Prevents direct skin contact. Inspect gloves for integrity before each use.
Body Protection A fully fastened, long-sleeved laboratory coat.[2]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[2]Prevents injury from spills or dropped items.

Step-by-Step Disposal Procedure

The following procedure provides a systematic approach to safely collecting, segregating, and storing waste containing this compound.

2.1. Waste Segregation: The First Line of Defense

Proper segregation is paramount to prevent dangerous chemical reactions that can occur from mixing incompatible waste streams.[3][4]

  • Step 1: Designate Waste Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid waste.[2] Suitable containers are made of high-density polyethylene (HDPE) or glass and must have a tightly sealing lid.[3]

  • Step 2: Solid Waste Collection: Dispose of all contaminated solid materials directly into the designated solid waste container. This includes:

    • Unused or expired this compound.

    • Contaminated gloves, weigh boats, and bench paper.[2]

    • Used silica gel or other chromatography media.

  • Step 3: Liquid Waste Collection: Collect all solutions containing this compound in the designated liquid waste container. This includes:

    • Reaction mixtures.

    • Solvent rinses from contaminated glassware.

    • Aqueous solutions from extractions (work-ups).

2.2. Container Management and Labeling

Proper container management ensures safety during accumulation and transport.

  • Step 1: Labeling: Immediately upon starting a waste container, label it clearly and legibly.[10] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).[2]

    • The approximate concentration or percentage of each component.

    • The date the first waste was added.

  • Step 2: Sealing and Storage: Keep waste containers tightly closed at all times, except when adding waste.[10] Store the sealed containers in a designated, secondary containment-equipped satellite accumulation area (SAA).[3] This area should be clearly marked and located at or near the point of generation.

2.3. Decontamination of Glassware

Residual boronic acid can be converted to a more water-soluble boronate salt by a basic wash, aiding in its removal.[2]

  • Step 1: Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate in the liquid hazardous waste container.

  • Step 2: Decontamination Wash: Carefully rinse the glassware with a dilute basic solution, such as 1% sodium carbonate or bicarbonate. Collect this basic rinsate as liquid hazardous waste.[2]

  • Step 3: Final Rinse: Perform a final rinse with deionized water. This final rinsate must also be collected as hazardous waste.[2]

  • Step 4: Drying: Allow the cleaned glassware to air dry completely before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Start: Generation of Waste B Assess Waste Type A->B Identify physical state C Solid Waste (e.g., contaminated gloves, solid chemical) B->C Is Solid D Liquid Waste (e.g., reaction mixtures, solvent rinses) B->D Is Liquid E Package in Labeled Solid Waste Container C->E F Package in Labeled Liquid Waste Container D->F G Store Sealed Container in Satellite Accumulation Area (SAA) E->G F->G H Arrange Pickup by Institutional EHS or Licensed Contractor G->H Follow institutional protocols I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Step 1: Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[3]

  • Step 2: Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.2.

  • Step 3: Containment and Cleanup:

    • For Solid Spills: Gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[8][11]

    • For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[3] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Step 4: Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]

  • Step 5: Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[3]

Final Disposal Logistics

The final step is the transfer of waste to a licensed disposal facility.

  • Institutional EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]

  • Licensed Contractor: The collected waste will be handled by a licensed hazardous waste disposal contractor who will transport it for final treatment and disposal in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[5][8][12]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the highest standards of safety and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethoxy-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 3-Ethoxy-2-fluorophenylboronic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural guide grounded in the principles of chemical causality and risk mitigation. The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a holistic safety framework.

Understanding the Hazard Profile

This compound, like many arylboronic acids, is a key reagent in synthetic chemistry. While specific toxicological data for this exact compound is limited, data from structurally similar compounds, such as 5-Ethoxy-2-fluorophenylboronic acid and other substituted phenylboronic acids, indicate a consistent hazard profile. These compounds are classified as irritants, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Therefore, all handling procedures must be based on the precautionary principle that this compound presents these hazards.

The primary routes of exposure are inhalation of the dust, direct skin contact, and eye contact. The operational and PPE guidelines that follow are designed to eliminate these exposure pathways.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive suite of PPE is mandatory to prevent exposure. The selection of specific PPE is based on a thorough risk assessment of the procedures to be performed.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield is required when there is a significant risk of splashing.[4][5]Protects eyes from airborne dust particles and accidental splashes of the chemical or its solutions, which can cause serious irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately upon contamination.Prevents direct skin contact, which can cause irritation.[1][6][7] Proper glove removal technique is crucial to avoid contaminating the hands.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][7]Protects skin on the arms and body from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[4][6]Minimizes the risk of respiratory tract irritation from inhaling fine dust particles.[4] All work with the solid should ideally be conducted within a fume hood to mitigate this risk.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safe handling. This workflow is designed to minimize dust generation and prevent cross-contamination.

Preparation and Pre-Handling Checks
  • Engineering Controls Verification: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Area Decontamination: The work area, including the analytical balance and fume hood surface, must be clean and free of clutter.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags before handling the chemical.

Donning PPE and Chemical Handling

The following diagram illustrates the logical flow of the handling procedure.

Caption: Workflow for the safe handling of this compound.

Post-Handling and Decontamination
  • Work Area Cleaning: After handling, decontaminate the work area and any equipment used.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, followed by lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[2][7]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment (Small Spills): For small spills of the solid, carefully sweep or vacuum the material to avoid raising dust.[4] Use an inert absorbent material (e.g., sand, vermiculite) for solutions.[7] Place the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the designated safety officer.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

  • Contaminated Materials: This includes any residual chemical, contaminated PPE (gloves, weigh boats, etc.), and empty containers.

  • Waste Containers: All waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Protocol: Disposal must be carried out in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1] Do not dispose of down the drain.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.